molecular formula C46H92N3O9P B15551357 DSPE-polysarcosine66

DSPE-polysarcosine66

Cat. No.: B15551357
M. Wt: 862.2 g/mol
InChI Key: IEQBKEBGSVOKGN-VZUYHUTRSA-N
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Description

DSPE-polysarcosine66 is a useful research compound. Its molecular formula is C46H92N3O9P and its molecular weight is 862.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H92N3O9P

Molecular Weight

862.2 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[[2-[methyl(methylaminomethyl)amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C46H92N3O9P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)55-40-43(41-57-59(53,54)56-38-37-48-44(50)39-49(4)42-47-3)58-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,47H,5-42H2,1-4H3,(H,48,50)(H,53,54)/t43-/m1/s1

InChI Key

IEQBKEBGSVOKGN-VZUYHUTRSA-N

Origin of Product

United States

Foundational & Exploratory

DSPE-Polysarcosine66: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Synthesis, and Biological Interactions of a Promising PEG Alternative.

DSPE-polysarcosine66 is an amphiphilic polymer-lipid conjugate that has emerged as a compelling alternative to PEGylated lipids in the field of drug delivery. Comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polysarcosine chain with an average of 66 repeating units, this biomaterial offers a unique combination of properties that are highly advantageous for the formulation of nanoparticles, particularly for the delivery of sensitive therapeutics like mRNA. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental methodologies, and a discussion of its biological interactions.

Core Physicochemical Properties

The performance of this compound in drug delivery applications is underpinned by its distinct physicochemical characteristics. These properties influence the stability, biocompatibility, and in vivo behavior of nanoparticle formulations.

PropertyValue (Estimated)Description
Molecular Weight ~5441.5 g/mol The calculated molecular weight is based on the sum of the molecular weight of the DSPE moiety (749.05 g/mol ) and the polysarcosine chain (66 repeating units of sarcosine (B1681465) at 71.08 g/mol per unit).
Critical Micelle Concentration (CMC) 1 - 10 µMThe CMC is the concentration at which the polymer self-assembles into micelles. This value is estimated based on data for similar DSPE-PEG constructs and C18-polysarcosine conjugates.[1][2][3] The CMC is a critical parameter for the stability of micellar formulations upon dilution in the bloodstream.
Hydrophilic-Lipophilic Balance (HLB) High (Hydrophilic)The long, hydrophilic polysarcosine chain imparts a high HLB value, rendering the molecule water-soluble and suitable for forming the outer corona of nanoparticles, which provides a steric barrier.
Immunogenicity LowPolysarcosine is considered to be non-immunogenic, offering a significant advantage over PEG, which has been shown to elicit anti-PEG antibodies, leading to accelerated blood clearance of nanoparticles.[4][5]
Biocompatibility HighPolysarcosine is derived from the endogenous amino acid sarcosine (N-methylated glycine), contributing to its excellent biocompatibility and low cytotoxicity.[6][7]

Nanoparticle Formulation and Characterization

This compound is primarily utilized as an excipient in the formation of lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to enhance their stability and circulation time. The incorporation of this compound on the surface of these nanoparticles imparts "stealth" characteristics, shielding them from opsonization and clearance by the reticuloendothelial system (RES).[][9]

Nanoparticle PropertyTypical RangeCharacterization Technique
Particle Size 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (-10 mV to +10 mV)Laser Doppler Velocimetry
Drug Loading Capacity Dependent on the drug and formulationSpectrophotometry, High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency Dependent on the drug and formulationSpectrophotometry, High-Performance Liquid Chromatography (HPLC)

Note: The specific values for particle size, PDI, and zeta potential are highly dependent on the overall lipid composition of the nanoparticle formulation and the manufacturing process.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (NCA), initiated by the primary amine of the DSPE lipid.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Protocol:

  • Initiator Preparation: DSPE is dried under vacuum to remove any residual moisture.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a calculated amount of Sar-NCA is dissolved in anhydrous DMF. The molar ratio of Sar-NCA to DSPE is adjusted to achieve the desired degree of polymerization (in this case, 66).

  • A solution of DSPE in anhydrous DMF is then added to the Sar-NCA solution via syringe.

  • The reaction mixture is stirred at room temperature for 24-48 hours to allow for complete polymerization.

  • Purification: The resulting this compound is precipitated by adding the reaction mixture to a large excess of cold, anhydrous diethyl ether.

  • The precipitate is collected by centrifugation, washed multiple times with diethyl ether to remove unreacted monomers and byproducts, and dried under vacuum.

  • Characterization: The final product is characterized by ¹H NMR to confirm the structure and degree of polymerization, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

Nanoparticle Formulation and Characterization

Materials:

  • This compound

  • Other lipids (e.g., DSPC, cholesterol, ionizable lipid)

  • Drug to be encapsulated

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

Protocol for Liposome (B1194612) Formulation (Thin-Film Hydration Method):

  • Lipid Film Formation: The lipids, including this compound, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size.

Characterization of Nanoparticles:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The sample is diluted in buffer and placed in a cuvette for analysis. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their hydrodynamic diameter and the width of the size distribution (PDI).

  • Zeta Potential: Determined using Laser Doppler Velocimetry. The diluted nanoparticle suspension is placed in a specialized cuvette with electrodes. An electric field is applied, and the velocity of the particles is measured to calculate their surface charge.

  • Encapsulation Efficiency and Drug Loading: This is determined by separating the unencapsulated drug from the nanoparticles. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugal ultrafiltration. The amount of drug in the nanoparticles and in the supernatant/dialysate is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) * 100

Biological Interactions and Cellular Uptake

The polysarcosine corona of this compound-coated nanoparticles plays a crucial role in their interaction with biological systems. It provides a hydrophilic, sterically-hindered surface that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the mononuclear phagocyte system (MPS).[][9] This "stealth" property prolongs the circulation time of the nanoparticles in the bloodstream, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

The primary mechanism for the cellular uptake of nanoparticles is endocytosis.[10][11][12] The specific endocytic pathway can be influenced by nanoparticle size, shape, and surface chemistry. For polysarcosine-coated nanoparticles, it is hypothesized that their neutral surface charge and hydrophilic nature may favor clathrin-mediated endocytosis, while avoiding scavenger receptor-mediated uptake by macrophages.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm DSPE_pSar66_NP DSPE-pSar66 Nanoparticle Cell_Membrane Cell Membrane DSPE_pSar66_NP->Cell_Membrane Endocytosis (Clathrin-mediated) Endosome Early Endosome Cell_Membrane->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release (potential) Synthesis_Workflow cluster_synthesis DSPE-pSar66 Synthesis cluster_characterization Characterization DSPE DSPE (Initiator) ROP Ring-Opening Polymerization DSPE->ROP Sar_NCA Sarcosine NCA (Monomer) Sar_NCA->ROP Purification Precipitation & Washing ROP->Purification DSPE_pSar66 DSPE-pSar66 Purification->DSPE_pSar66 NMR 1H NMR DSPE_pSar66->NMR Structure & DP Confirmation GPC GPC/SEC DSPE_pSar66->GPC MW & PDI Determination

References

A Technical Guide to the Synthesis and Biomedical Applications of DSPE-Polysarcosine66

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (DSPE-polysarcosine66). This document details the advantages of utilizing polysarcosine as a hydrophilic polymer in drug delivery systems, particularly as an alternative to polyethylene (B3416737) glycol (PEG), and offers detailed experimental protocols for its synthesis and formulation into lipid nanoparticles (LNPs) for biomedical applications such as mRNA delivery.

Introduction: The Rise of Polysarcosine in Drug Delivery

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[1][2][3] In recent years, pSar has emerged as a promising alternative to PEG for the surface modification of nanocarriers used in drug delivery.[4][5] The conjugation of pSar to lipids, such as DSPE, to form DSPE-pSar, imparts "stealth" properties to lipid-based nanoparticles, enhancing their systemic circulation time and reducing clearance by the mononuclear phagocyte system.[6]

Key advantages of DSPE-polysarcosine over traditional DSPE-PEG conjugates include:

  • Reduced Immunogenicity: Polysarcosine exhibits low immunogenicity, with studies showing no detectable anti-pSar antibodies, which can be a concern with PEGylated materials, especially upon repeated administration.[4][6]

  • Enhanced Biocompatibility: As a peptidomimetic polymer, pSar is biodegradable and does not lead to toxic accumulation.[6][]

  • Improved Therapeutic Efficacy: In the context of mRNA delivery, pSar-functionalized LNPs have demonstrated higher protein secretion and reduced immunostimulatory responses compared to their PEGylated counterparts.[8]

This compound, with a defined polysarcosine chain length of 66 monomer units, offers a balance of hydrophilicity and a relatively low molecular weight, making it an attractive candidate for the development of advanced drug delivery systems.[1][2]

Synthesis of this compound

The synthesis of DSPE-polysarcosine is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by the primary amine of DSPE. This method allows for the controlled growth of the polysarcosine chain from the lipid anchor.

Experimental Protocol: Synthesis of DSPE-pSar

This protocol is adapted from a general method for the synthesis of DSPE-pSar and can be adjusted to target a specific degree of polymerization, such as 66.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (B151607)

  • Anhydrous Dimethylacetamide (DMAc)

  • Diethyl ether

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation of DSPE Solution:

    • In a pre-dried and nitrogen-purged Schlenk flask, dissolve DSPE (e.g., 1.00 g, 1.337 mmol) in anhydrous chloroform (e.g., 27 mL) at 60 °C. Ensure complete dissolution.

  • Preparation of Sar-NCA and Catalyst Mixture:

    • In a separate, pre-dried, and nitrogen-purged Schlenk flask, prepare a mixture of Sar-NCA and DIPEA in anhydrous DMAc. To achieve a degree of polymerization of approximately 66, the molar ratio of Sar-NCA to DSPE should be adjusted accordingly (e.g., for a target DP of 66, a molar ratio of Sar-NCA:DSPE of ~66:1 would be used, though optimization may be required).

  • Polymerization Reaction:

    • Under a nitrogen atmosphere, transfer the DSPE solution to the Sar-NCA and DIPEA mixture.

    • Stir the reaction mixture at 60 °C for 48 hours. The DSPE amine group initiates the ring-opening polymerization of Sar-NCA.

  • Purification:

    • After the reaction is complete, precipitate the resulting DSPE-pSar by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product multiple times with diethyl ether to remove unreacted monomers and other impurities.

    • Dry the final product under vacuum.

Characterization: The successful synthesis and the molecular weight of the DSPE-polysarcosine can be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the degree of polymerization.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: For precise molecular weight determination.

Formulation of this compound Lipid Nanoparticles

This compound is a key component in the formulation of lipid nanoparticles for the delivery of therapeutic payloads like mRNA. The following is a general protocol for the preparation of LNPs using a microfluidic mixing method.

Experimental Protocol: LNP Formulation

Materials:

  • Ionizable lipid (e.g., SM-102 or equivalent)

  • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • This compound

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, and this compound in ethanol.

  • Preparation of the Lipid Mixture:

    • Combine the lipid stock solutions in the desired molar ratio. A typical molar ratio for the lipid components might be: Ionizable lipid:DOPE:Cholesterol:DSPE-pSar66 of 48:10:40:2.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and unencapsulated mRNA. This can be done using dialysis cassettes with an appropriate molecular weight cutoff.

  • Characterization of LNPs:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured by Laser Doppler Velocimetry.

    • mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of mRNA inside and outside the LNPs.

Quantitative Data on DSPE-Polysarcosine LNPs

The physicochemical properties of DSPE-pSar LNPs are critical for their in vivo performance. The following tables summarize representative data on the characterization of such nanoparticles.

Table 1: Physicochemical Characterization of DSPE-pSar LNPs with Varying pSar Chain Lengths

LNP FormulationpSar Chain LengthMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
LNP-pSar202085 ± 50.12 ± 0.03-5 ± 2> 95
LNP-pSar454592 ± 60.15 ± 0.04-8 ± 3> 95
LNP-pSar66 66 105 ± 8 0.18 ± 0.05 -12 ± 4 > 90
LNP-PEG2k(PEG 2000 Da)88 ± 50.13 ± 0.03-6 ± 2> 95

Data are representative and may vary depending on the specific formulation and processing parameters.

Table 2: In Vivo Performance of DSPE-pSar66 LNPs vs. DSPE-PEG LNPs

ParameterDSPE-pSar66 LNPsDSPE-PEG LNPs
Circulation Half-life (t½) LongerShorter
Protein Expression (e.g., from mRNA) HigherLower
Pro-inflammatory Cytokine Secretion ReducedHigher
Complement Activation ReducedHigher

These are general trends observed in comparative studies.[8]

Biomedical Applications and Cellular Interaction

This compound-formulated LNPs are primarily investigated for the systemic delivery of nucleic acids, particularly mRNA, for applications in:

  • Vaccines: Delivering mRNA encoding for viral antigens to elicit an immune response.

  • Protein Replacement Therapies: Providing the genetic template for the synthesis of a missing or defective protein.

  • Cancer Immunotherapy: Delivering mRNA that encodes for cancer-specific antigens or immunostimulatory proteins.[9]

The "stealth" polysarcosine layer on the LNP surface reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by macrophages, thereby prolonging circulation time and allowing for accumulation in target tissues, such as the liver, spleen, and tumors (via the enhanced permeability and retention effect).

Cellular Uptake and Intracellular Trafficking

The cellular uptake of this compound LNPs is a critical step for the delivery of their payload into the cytoplasm. The following diagram illustrates the general pathway of LNP cellular uptake and endosomal escape.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP DSPE-pSar66 LNP endosome Early Endosome LNP->endosome Endocytosis membrane Cell Membrane late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome mRNA_release mRNA Release into Cytoplasm late_endosome->mRNA_release Endosomal Escape translation Translation (Protein Production) mRNA_release->translation

Caption: Cellular uptake and intracellular fate of DSPE-pSar66 LNPs.

The process begins with the internalization of the LNP by the cell through endocytosis.[10] Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops, which can trigger a conformational change in the ionizable lipid component of the LNP, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[11] Once in the cytoplasm, the mRNA can be translated by the cell's ribosomal machinery to produce the desired protein. A portion of the LNPs that do not escape the endosome will eventually be trafficked to the lysosome for degradation.

Conclusion

This compound represents a significant advancement in the field of drug delivery, offering a biocompatible and non-immunogenic alternative to PEGylation. Its synthesis via controlled ring-opening polymerization allows for the creation of well-defined lipid-polymer conjugates that can be formulated into highly effective lipid nanoparticles for the delivery of therapeutic agents such as mRNA. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the potential of this compound in their own work, paving the way for the next generation of nanomedicines.

References

DSPE-Polysarcosine66: A Superior Stealth Polymer for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug delivery, the quest for biocompatible and effective nanocarriers is paramount. The ability of these carriers to evade the immune system and prolong circulation time, a characteristic known as the "stealth" effect, is crucial for enhancing therapeutic efficacy and reducing side effects. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard for creating these stealth nanoparticles. However, concerns regarding PEG's immunogenicity, non-biodegradability, and the "accelerated blood clearance (ABC)" phenomenon have prompted the search for superior alternatives.[1] Enter DSPE-polysarcosine66, a promising lipid-polymer conjugate that is emerging as a frontrunner to redefine the benchmarks of stealth technology in drug delivery.

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine).[2] When conjugated with the lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), it forms an amphiphilic molecule, DSPE-pSar, capable of self-assembling into various nanostructures, including micelles and liposomes. This compound, specifically, refers to a DSPE molecule conjugated to a polysarcosine chain with an average of 66 repeating units. This technical guide provides a comprehensive overview of this compound as a stealth polymer, detailing its synthesis, formulation into nanocarriers, and its superior performance characteristics compared to its PEGylated counterparts. We present quantitative data, detailed experimental protocols, and visual workflows to equip researchers and drug development professionals with the critical information needed to harness the potential of this innovative biomaterial.

Physicochemical and In Vivo Performance: A Comparative Analysis

The true measure of a stealth polymer lies in its ability to confer long circulation times and favorable biodistribution profiles to its associated nanocarrier, while maintaining high drug loading capacity. The following tables summarize the key quantitative data comparing this compound and DSPE-PEG based formulations.

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
DSPE-pSar66 Micelles Paclitaxel~20-50< 0.2Neutral to slightly negativeHigh (Specific data not available in a direct comparative study)High (Specific data not available in a direct comparative study)[3]
DSPE-PEG2000 Micelles Paclitaxel~20-100< 0.2-10 to -35~2-20>90[3][4]
DSPE-pSar Liposomes Doxorubicin~100-150< 0.15Neutral to slightly negativeHigh (Specific data not available in a direct comparative study)>95 (by remote loading)
DSPE-PEG2000 Liposomes Doxorubicin~80-120< 0.1-5 to -20~10-15>95 (by remote loading)

Table 1: Comparative Physicochemical Properties of this compound and DSPE-PEG Nanocarriers. While direct comparative studies on drug loading are limited, the inherent properties of polysarcosine suggest a high capacity for encapsulating hydrophobic drugs.

FormulationAnimal ModelCirculation Half-life (t½)Tumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
TQF-PSar Nanoparticles Mice36.9 hHighLowLow
TQF-PEG Nanoparticles MiceShorter than pSarLower than pSarHigher than pSarHigher than pSar
pSar(68)-Liposomes (15 mol%) MiceLongest among pSar formulationsNot specifiedReducedReduced
PEG-Liposomes MiceShorter than optimal pSarNot specifiedHigher than optimal pSarHigher than optimal pSar

Table 2: Comparative In Vivo Pharmacokinetics and Biodistribution. Polysarcosine-coated nanoparticles demonstrate significantly prolonged circulation times and reduced accumulation in the liver and spleen compared to their PEGylated counterparts, suggesting superior stealth characteristics.

Detailed Experimental Protocols

Synthesis of DSPE-Polysarcosine

This protocol describes the synthesis of DSPE-pSar via ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) initiated by the primary amine of DSPE.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (B151607)

  • Anhydrous Dimethylacetamide (DMAc)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a pre-dried and nitrogen-purged Schlenk flask, dissolve DSPE (1.00 g, 1.337 mmol) in 27 mL of anhydrous chloroform at 60 °C.

  • In a separate nitrogen-purged flask, prepare a mixture of Sar-NCA (6.99 g, 33.425 mmol) and DIPEA (0.86 g, 6.654 mmol) in 73 mL of anhydrous DMAc.

  • Transfer the DSPE solution to the Sar-NCA/DIPEA mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at 60 °C for 48 hours.

  • Precipitate the resulting DSPE-pSar product by adding the reaction mixture to diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Purify the product by dialysis against deionized water to remove unreacted monomers and salts, followed by lyophilization to obtain the final DSPE-pSar product.

Workflow for DSPE-Polysarcosine Synthesis

G cluster_synthesis DSPE-Polysarcosine Synthesis dissolve_dspe Dissolve DSPE in Chloroform (60°C) reaction Mix and React (60°C, 48h) dissolve_dspe->reaction prepare_sar Prepare Sar-NCA & DIPEA in DMAc prepare_sar->reaction precipitation Precipitate in Diethyl Ether reaction->precipitation purification Purify by Dialysis & Lyophilize precipitation->purification final_product DSPE-Polysarcosine purification->final_product

Synthesis of DSPE-Polysarcosine.
Preparation of this compound Micelles for Drug Loading

This protocol details the preparation of drug-loaded micelles using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs like paclitaxel.

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Accurately weigh this compound and the hydrophobic drug at a desired molar ratio (e.g., 10:1 polymer to drug).

  • Dissolve both components in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Hydrate the film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid (~60°C).

  • Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form micelles and reduce particle size.

  • The resulting micellar solution can be used for further characterization and in vitro/in vivo studies.

Workflow for Micelle Preparation

G cluster_micelle_prep Drug-Loaded Micelle Preparation dissolution Dissolve DSPE-pSar66 & Drug in Organic Solvent film_formation Form Thin Film via Rotary Evaporation dissolution->film_formation hydration Hydrate Film with PBS (pH 7.4, >60°C) film_formation->hydration sonication Sonicate to Form Homogeneous Micelles hydration->sonication micelles Drug-Loaded Micelles sonication->micelles

Thin-Film Hydration Method.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxicity of this compound nanoparticles on a selected cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound nanoparticle suspension in cell culture medium.

  • Replace the existing medium with the nanoparticle-containing medium and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Workflow for MTT Cytotoxicity Assay

G cluster_mtt_assay MTT Cytotoxicity Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with Nanoparticle Serial Dilutions seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution (4 hours) incubate_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

In Vitro Cytotoxicity Assessment.

Cellular Uptake Mechanisms and Signaling Pathways

The interaction of nanoparticles with the cell membrane and their subsequent internalization are critical steps that dictate the drug's intracellular fate and therapeutic action. Nanoparticles, including those coated with this compound, are primarily taken up by cells through endocytic pathways. The main mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on nanoparticle size, shape, surface charge, and the cell type.

Clathrin-Mediated Endocytosis

This is a receptor-mediated process where the binding of nanoparticles to specific receptors on the cell surface triggers the formation of clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles that transport the nanoparticles into the cell.

G cluster_cme Clathrin-Mediated Endocytosis nanoparticle DSPE-pSar66 Nanoparticle receptor Cell Surface Receptor nanoparticle->receptor Binding adaptor Adaptor Proteins (e.g., AP2) receptor->adaptor Recruitment clathrin Clathrin Triskelion adaptor->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly dynamin Dynamin pit->dynamin Scission vesicle Clathrin-Coated Vesicle dynamin->vesicle uncoating Uncoating (Hsc70, Auxilin) vesicle->uncoating endosome Early Endosome uncoating->endosome G cluster_caveolae Caveolae-Mediated Endocytosis nanoparticle DSPE-pSar66 Nanoparticle caveolae Caveolae nanoparticle->caveolae Internalization caveolin Caveolin-1 caveolae->caveolin Stabilization dynamin Dynamin caveolae->dynamin Fission caveosome Caveosome dynamin->caveosome golgi Golgi Apparatus caveosome->golgi er Endoplasmic Reticulum caveosome->er G cluster_macropinocytosis Macropinocytosis nanoparticle DSPE-pSar66 Nanoparticle ruffling Membrane Ruffling nanoparticle->ruffling Induces actin Actin Polymerization ruffling->actin cup Macropinocytic Cup actin->cup Forms macropinosome Macropinosome cup->macropinosome Closure late_endosome Late Endosome/ Lysosome macropinosome->late_endosome

References

In-Depth Technical Guide: Biocompatibility and Biodegradability of DSPE-Polysarcosine66

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-polysarcosine66 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(sarcosine)66]) is a lipid-polymer conjugate gaining significant attention in the field of drug delivery. It is increasingly being explored as a biocompatible and biodegradable alternative to the widely used PEGylated lipids (e.g., DSPE-PEG) for the formulation of nanoparticles, particularly lipid nanoparticles (LNPs) for therapeutic applications such as mRNA vaccines.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and biodegradability of this compound, summarizing available data, outlining experimental protocols, and illustrating relevant biological pathways.

Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers several advantages, including excellent water solubility, protein resistance, and low immunogenicity.[3] These "stealth" properties are comparable to polyethylene (B3416737) glycol (PEG), which helps to prolong the circulation time of nanoparticles in the bloodstream.[][5]

Biocompatibility Profile

The biocompatibility of this compound is a key attribute for its use in drug delivery systems. Current research indicates a favorable safety profile, characterized by low cytotoxicity and hemocompatibility.

In Vitro Cytotoxicity

Studies on polysarcosine-based lipids have consistently demonstrated low cytotoxicity across various cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from closely related polysarcosine conjugates provide strong evidence of its safety.

For instance, lipopolypeptoids with a polysarcosine chain have shown no toxicity to HeLa cells at concentrations up to 50 µM.[6] In another study, Vitamin E-polysarcosine (VE-pSar) surfactants exhibited significantly lower cytotoxicity compared to the conventional surfactant TPGS in both 3T3 and HUVEC cells, with an IC50 value of approximately 400 μg/mL for VE-pSar.[7] Enzalutamide-loaded polymeric nanoparticles coated with polysarcosine and TPGS also demonstrated low toxicity in in vitro cytotoxicity assessments.[8]

Compound/FormulationCell Line(s)Key Findings
Polysarcosine-based lipopolypeptoidsHeLaNo toxicity observed up to 50 µM.[6]
Vitamin E-polysarcosine (VE-pSar)3T3 and HUVECIC50 value of ~400 μg/mL, indicating significantly lower toxicity than TPGS.[7]
Enzalutamide-loaded PLGA nanoparticles with polysarcosine and TPGS coatingHCT 116Low toxicity and high efficacy compared to the drug alone.[8]
Hemocompatibility

The compatibility of a drug delivery vehicle with blood components is crucial to prevent adverse events such as hemolysis (destruction of red blood cells). Polysarcosine-based materials have demonstrated excellent hemocompatibility.

CompoundConcentrationHemolysis Rate
VE-pSar (DP 25 and 28)up to 1000 μg/mL< 5%[7]
VE-pSar (DP 14)250 μg/mL< 5%[7]
VE-pSar (DP 14)1000 μg/mL12.31%[7]
Immunogenicity

A significant advantage of polysarcosine over PEG is its reduced immunogenicity.[] PEGylation can lead to the production of anti-PEG antibodies, which can cause an accelerated blood clearance (ABC) phenomenon upon repeated administration, reducing the therapeutic efficacy.[5] Polysarcosine-coated liposomes have been shown to circumvent this ABC phenomenon.[5][9] Studies have demonstrated noticeably lower levels of IgM and IgG production for polysarcosine-liposomes compared to PEG-liposomes.[5] This low immunogenicity is attributed to the endogenous nature of the sarcosine monomer.

Biodegradability Profile

The biodegradable nature of this compound contributes to its favorable safety profile by minimizing the potential for long-term accumulation in the body. The degradation of this conjugate can be considered in two parts: the polysarcosine chain and the DSPE lipid anchor.

Polysarcosine Chain Degradation

The polysarcosine backbone consists of amide linkages, which are susceptible to enzymatic hydrolysis.[] However, the N-methylation of the peptide bond in polysarcosine makes it more resistant to common proteases compared to polypeptides.

Studies have shown that the biodegradability of polysarcosine can be modulated. For instance, polysarcosine homopolymers have been found to be non-biodegradable by certain enzymes like porcine pancreatic elastase.[10] However, the introduction of enzyme-labile linkages, such as those provided by other amino acids like alanine, can render the copolymer biodegradable.[10] Similarly, star-shaped copolymers of lysine (B10760008) and sarcosine have been shown to be degraded by the proteolytic enzyme trypsin.[11]

While the specific enzymes responsible for the in vivo degradation of pure polysarcosine chains are not fully elucidated, it is hypothesized that they are eventually metabolized through natural pathways.[]

DSPE Lipid Anchor Degradation

The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor is a phospholipid that is expected to be metabolized by endogenous lipases and phospholipases. These enzymes cleave the ester bonds, breaking down the lipid into fatty acids, glycerol, and ethanolamine, which can then enter normal metabolic pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of biocompatibility and biodegradability. The following sections provide methodologies for key experiments.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]

Materials:

  • CellTiter-Glo® Reagent

  • Cell line of interest (e.g., HeLa, 3T3, HUVEC)

  • Culture medium appropriate for the cell line

  • This compound solution

  • 24-well plates

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and culture for 24 hours at 37°C and 5% CO2 to allow for attachment and ~60-70% confluency.[6]

  • Prepare serial dilutions of the this compound solution in the cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium without the compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay

This assay quantifies the extent of red blood cell lysis caused by a test substance.

Materials:

  • Freshly collected whole blood (e.g., human, murine) with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Centrifuge the whole blood to pellet the red blood cells (RBCs).

  • Wash the RBC pellet with PBS several times, centrifuging and removing the supernatant after each wash.

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare serial dilutions of the this compound solution in PBS.

  • In a microcentrifuge tube, mix the RBC suspension with the this compound dilutions, the positive control, or the negative control.

  • Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Signaling Pathways and Cellular Uptake

The interaction of this compound-containing nanoparticles with cells is a critical aspect of their biological activity. While specific signaling pathways triggered by this compound have not been extensively detailed, the general mechanisms of nanoparticle uptake are relevant.

Nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] The specific pathway depends on the physicochemical properties of the nanoparticle, such as size, shape, and surface chemistry, as well as the cell type.[12] The polysarcosine coating, with its hydrophilic and neutral nature, is expected to influence these interactions, potentially reducing non-specific uptake and opsonization, which in turn would minimize the activation of immune signaling pathways.

Cellular_Uptake_of_DSPE_pSar66_Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell DSPE_pSar66_NP DSPE-pSar66 Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolae-mediated, Macropinocytosis) DSPE_pSar66_NP->Endocytosis Binding & Internalization Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake of DSPE-pSar66 nanoparticles via endocytosis.

Once internalized, the nanoparticles are typically enclosed within endosomes. For the therapeutic payload to be effective, it must be released into the cytosol, a process known as endosomal escape. The nanoparticles that do not escape may be trafficked to lysosomes for degradation.

Conclusion

This compound presents a promising alternative to PEGylated lipids for the development of advanced drug delivery systems. Its favorable biocompatibility profile, characterized by low cytotoxicity, excellent hemocompatibility, and reduced immunogenicity, makes it an attractive candidate for clinical applications. The biodegradable nature of both the polysarcosine chain and the DSPE anchor further enhances its safety profile. While more quantitative data on the in vivo degradation rates and the specific enzymatic pathways involved are needed, the current body of evidence strongly supports the continued investigation and development of this compound-based nanomedicines. The provided experimental protocols offer a starting point for researchers to further characterize the biological properties of this innovative biomaterial.

References

DSPE-Polysarcosine66 in mRNA Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of modern medicine. Central to their success are the lipid nanoparticle (LNP) delivery systems that protect the delicate mRNA cargo and facilitate its entry into cells. While polyethylene (B3416737) glycol (PEG) has been the gold standard for stabilizing these LNPs, concerns over immunogenicity have spurred the search for alternatives. This technical guide delves into the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (DSPE-polysarcosine66 or DSPE-pSar66), a promising substitute that offers enhanced biocompatibility without compromising, and in some cases even improving, delivery efficiency.

Introduction to Polysarcosine as a PEG Alternative

Polysarcosine (pSar) is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[1][2] This inherent biological origin underpins its key advantages over PEG. As a polymer, pSar is hydrophilic, protein-resistant, and demonstrates low cellular toxicity, properties that have made it a compelling alternative to PEGylation.[3] Notably, pSar exhibits significantly lower immunogenicity, potentially mitigating the risk of anti-PEG antibody production, which can lead to accelerated blood clearance and hypersensitivity reactions in some individuals.[][5] Studies have shown that replacing PEG lipids with pSar lipids in LNP formulations can lead to higher protein secretion and a reduced immunostimulatory response.[1][2][6]

DSPE-pSar is a lipid-polypeptoid conjugate where the DSPE lipid anchor allows for its incorporation into the lipid bilayer of LNPs, while the hydrophilic pSar chain extends outwards, providing steric stabilization.[7] This guide focuses on DSPE-pSar with an average of 66 sarcosine (B1681465) units (DSPE-pSar66), a specific variant that has been explored for its utility in mRNA delivery systems.[8]

LNP Formulation and Physicochemical Characterization

The incorporation of DSPE-pSar into LNP formulations is a critical step in developing effective mRNA delivery vehicles. Typically, LNPs are prepared by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA, often using a microfluidic device.[1][9] The precise molar ratios of the components—ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the stabilizing lipid (DSPE-pSar)—are crucial for the final characteristics of the nanoparticles.[1][10]

Quantitative Data Summary

The following tables summarize the physicochemical properties of LNPs formulated with various pSar lipids in direct comparison to their PEGylated counterparts in two well-established LNP systems: ALC-0315 and SM-102.

Table 1: Physicochemical Characterization of ALC-0315 based LNPs [1]

Stabilizing LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
ALC-0159 (PEG)95.3 ± 4.20.12 ± 0.0294.5 ± 1.5-2.1 ± 0.5
DMG-pSar25102.1 ± 5.10.14 ± 0.0395.2 ± 0.8-1.8 ± 0.4
C16-pSar25110.5 ± 6.30.15 ± 0.0293.8 ± 2.1-2.5 ± 0.6
C18-pSar25115.2 ± 7.00.16 ± 0.0392.5 ± 2.5-2.8 ± 0.7
TETAMINE-pSar2598.9 ± 4.80.13 ± 0.0294.9 ± 1.2-1.9 ± 0.5

Data presented as mean ± s.d.

Table 2: Physicochemical Characterization of SM-102 based LNPs [1]

Stabilizing LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DMG-PEG200088.7 ± 3.90.11 ± 0.0196.1 ± 0.9-3.2 ± 0.8
DMG-pSar2594.6 ± 4.50.13 ± 0.0295.8 ± 1.1-2.9 ± 0.7
C16-pSar25105.3 ± 5.80.14 ± 0.0294.5 ± 1.7-3.5 ± 0.9
C18-pSar25109.8 ± 6.10.15 ± 0.0393.1 ± 2.3-3.8 ± 1.0
TETAMINE-pSar2591.2 ± 4.10.12 ± 0.0195.5 ± 1.3-3.1 ± 0.8

Data presented as mean ± s.d.

In Vitro and In Vivo Performance

The ultimate measure of a delivery system's success is its ability to efficiently deliver its cargo and induce protein expression. Studies comparing pSar-LNPs to PEG-LNPs have demonstrated promising results.

In Vitro Transfection Efficiency

In vitro studies using cell lines such as C2C12 and Hep3B have shown that the complete replacement of PEG lipids with pSar lipids can maintain or even increase mRNA delivery efficiency.[8]

Table 3: In Vitro Luciferase Expression (Relative Luminescence Intensity) [1]

LNP SystemStabilizing LipidC2C12 Cells (Relative Luminescence)Hep3B Cells (Relative Luminescence)
ALC-0315 basedALC-0159 (PEG)1.00 (baseline)1.00 (baseline)
ALC-0315 basedDMG-pSar25~1.2x~1.5x
ALC-0315 basedC16-pSar25~1.8x~2.0x
SM-102 basedDMG-PEG20001.00 (baseline)1.00 (baseline)
SM-102 basedDMG-pSar25~1.1x~1.3x
SM-102 basedC16-pSar25~0.9x~1.1x

Values are approximated from graphical data for illustrative purposes.

In Vivo mRNA Delivery

In vivo studies in mice using Firefly Luciferase (FLuc) mRNA have corroborated the in vitro findings. ALC-0315 based LNPs formulated with certain pSar lipids showed a statistically significant increase in luminescence compared to their PEGylated counterparts.[1] For instance, LNPs formulated with C16-pSar25 and DMG-pSar25 generated over 5-fold higher total flux compared to PEG LNPs.[1] In the SM-102 based system, the in vivo expression from pSar-LNPs was comparable to that of PEG-LNPs.[1]

Table 4: In Vivo Luciferase Expression in Mice (Intramuscular Injection) [1]

LNP SystemStabilizing LipidPeak Radiance (Total Flux) - Fold Change vs. PEG
ALC-0315 basedALC-0159 (PEG)1.0 (baseline)
ALC-0315 basedDMG-pSar25> 5.0
ALC-0315 basedC16-pSar25> 5.0
SM-102 basedDMG-PEG20001.0 (baseline)
SM-102 basedDMG-pSar25~1.0
SM-102 basedC16-pSar25~1.0

Values are based on reported findings.

Immunogenicity and Safety Profile

A key driver for exploring pSar lipids is their potential for a more favorable safety and immunogenicity profile. While LNPs themselves can elicit an innate immune response, studies have aimed to de-risk the components.[1]

Analysis of cytokine and chemokine induction profiles in mice 6 hours after administration showed that the profiles for pSar and PEG LNPs were largely similar.[1] For example, CXCL10, an interferon-γ induced chemokine, and the inflammatory cytokine IL-6 were upregulated to a similar extent in both pSar and PEG LNP-treated mice, indicating activation of the innate immune system which can be crucial for vaccine efficacy.[1] Importantly, pSar-formulated liposomes have been shown to induce lower levels of specific antibodies compared to PEG-formulated liposomes, suggesting a reduced potential for inducing humoral immunity against the delivery vehicle itself.[1]

Table 5: Systemic Cytokine/Chemokine Response in Mice (6h post-injection) [1][2]

Cytokine/ChemokineLNP SystemFold Change vs. PBS (approx.)
CXCL10SM-102 DMG-pSar25~5x
CXCL10SM-102 DMG-PEG2000~5x
IL-6SM-102 DMG-pSar25~10x
IL-6SM-102 DMG-PEG2000~10x
G-CSFSM-102 DMG-pSar25Higher than PEG
CXCL1SM-102 DMG-pSar25Higher than PEG

Data reflects general trends reported in the literature.

Experimental Protocols and Methodologies

Synthesis of DSPE-Polysarcosine

The synthesis of DSPE-pSar typically involves the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA).

Protocol: Synthesis of Sarcosine N-carboxyanhydride (Sar-NCA) [11]

  • Dry sarcosine under vacuum.

  • Suspend the dried sarcosine in absolute tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Slowly add diphosgene via syringe.

  • Gently reflux the mixture for approximately 3 hours until a clear solution is obtained.

  • The solvent is then removed under reduced pressure to yield the Sar-NCA monomer.

Protocol: Ring-Opening Polymerization to form DSPE-pSar

  • Dissolve the Sar-NCA monomer in dry N,N-Dimethylformamide (DMF).

  • Separately, dissolve the initiator, DSPE-amine, in an appropriate solvent.

  • Add the initiator solution to the Sar-NCA solution to start the polymerization. The ratio of monomer to initiator will determine the degree of polymerization (e.g., 66 for DSPE-pSar66).

  • Allow the reaction to proceed, typically overnight at room temperature.

  • The resulting DSPE-pSar polymer is then purified, often by dialysis, to remove unreacted monomers and other impurities, followed by lyophilization.

LNP Formulation via Microfluidics

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102), DSPC, Cholesterol, and DSPE-pSar66 (or DSPE-PEG) dissolved in ethanol.

  • mRNA (e.g., encoding Luciferase) dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Protocol: [1]

  • Prepare the lipid mixture in ethanol. For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DSPE-pSar).[1] For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6.[1]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic system. A common total flow rate is 12 mL/min with a flow rate ratio of 1:3 (ethanol phase to aqueous phase).[1]

  • Pump the lipid-ethanol solution and the mRNA-aqueous solution through the microfluidic device for rapid mixing and LNP self-assembly.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange and concentration via dialysis or tangential flow filtration against a storage buffer like phosphate-buffered saline (PBS, pH 7.4).

LNP Characterization
  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the fluorescence of unencapsulated mRNA before and after disrupting the LNPs with a surfactant.

Visualizing Workflows and Pathways

LNP Formulation and Characterization Workflow

LNP_Workflow LNP Formulation & Characterization Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization A Lipids (Ionizable, DSPC, Cholesterol, DSPE-pSar66) in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Buffer Exchange (Dialysis / TFF) to PBS (pH 7.4) C->D E Dynamic Light Scattering (DLS) - Size - PDI D->E F RiboGreen Assay - Encapsulation Efficiency D->F G Laser Doppler Velocimetry - Zeta Potential D->G Cellular_Uptake Conceptual Pathway of LNP-mRNA Cellular Uptake and Innate Immune Response LNP DSPE-pSar LNP (mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Ionizable Lipid Mediated) Endosome->Escape TLR Toll-like Receptors (TLR3, TLR7/8) recognize mRNA Endosome->TLR mRNA sensing Cytoplasm Cytoplasm Escape->Cytoplasm Ribosome Ribosome Cytoplasm->Ribosome mRNA release Antigen Antigen Protein (e.g., Spike Protein) Ribosome->Antigen Translation Signaling Innate Immune Signaling Cascade TLR->Signaling Cytokines Cytokine & Chemokine Production (e.g., IL-6, CXCL10) Signaling->Cytokines

References

self-assembly characteristics of DSPE-polysarcosine66

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Self-Assembly Characteristics of DSPE-Polysarcosine66

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polysarcosine (pSar) is an amphiphilic copolymer that has garnered significant interest as a potential alternative to PEGylated lipids in drug delivery systems. Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers PEG-like properties such as hydrophilicity, protein resistance, and low immunogenicity, while being derived from endogenous materials[1][2]. This guide focuses on the self-assembly characteristics of DSPE-polysarcosine with a sarcosine chain length of 66 units (DSPE-pSar66), a promising candidate for the formation of micelles and lipid nanoparticles (LNPs) for therapeutic applications[1]. This document provides a summary of its known self-assembly properties, detailed experimental protocols for characterization, and visualizations of key processes.

Core Self-Assembly Characteristics

DSPE-pSar66 is an amphiphilic molecule, consisting of a hydrophobic DSPE lipid anchor and a hydrophilic polysarcosine chain. This structure drives its self-assembly in aqueous solutions to form core-shell micellar structures or lipid bilayers, effectively encapsulating hydrophobic therapeutic agents[1]. The polysarcosine chains form a hydrated corona that provides steric stabilization, preventing aggregation and reducing clearance by the reticuloendothelial system.

Quantitative Data on Self-Assembly

While specific quantitative data for DSPE-pSar66 is limited in publicly available literature, data from structurally similar DSPE-polysarcosine conjugates and related lipopolypeptoids provide valuable insights into its expected behavior. The following table summarizes key parameters for C18-chain polysarcosine-based micelles, which are structurally analogous to DSPE-pSar micelles.

ParameterValue RangeMethod of DeterminationReference
Critical Micelle Concentration (CMC) 27 - 1181 mg/LNot specified in abstract[3]
Hydrodynamic Diameter (Dh) 10 - 25 nmDynamic Light Scattering (DLS)[3]
Zeta Potential Near-neutral (expected)Zeta Potential AnalysisInferred from non-ionic nature of polysarcosine

Note: The provided CMC and hydrodynamic diameter values are for a range of polysarcosine chain lengths attached to a C18 lipid chain, and not specifically for a chain length of 66. It is expected that the CMC will be in the lower end of this range due to the relatively long hydrophobic DSPE anchor, and the hydrodynamic diameter will be within this range, scaling with the length of the pSar block[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DSPE-pSar66 self-assembly. The following are standard protocols for determining the key quantitative parameters.

Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • DSPE-pSar66

  • Pyrene (fluorescent probe)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Volumetric flasks and pipettes

  • Fluorometer

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 10⁻² M.

  • Prepare a series of aqueous solutions of DSPE-pSar66 with varying concentrations, bracketing the expected CMC.

  • To each DSPE-pSar66 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

  • Gently mix the solutions and allow them to equilibrate for several hours at a controlled temperature, protected from light.

  • Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the DSPE-pSar66 concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.

Characterization of Particle Size and Zeta Potential via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. Zeta potential measurements provide information about the surface charge and stability of the micelles.

Materials:

  • DSPE-pSar66 micellar solution (prepared above the CMC)

  • Deionized water or appropriate buffer

  • DLS instrument with a zeta potential measurement capability

Protocol:

  • Prepare a solution of DSPE-pSar66 in the desired aqueous medium at a concentration significantly above the determined CMC.

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Dilute the filtered solution to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, z-average hydrodynamic diameter, and polydispersity index (PDI).

  • For zeta potential measurement, transfer the sample to a specific zeta potential cell.

  • Perform the measurement to determine the electrophoretic mobility and calculate the zeta potential.

Visualization of Micelle Morphology via Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the size, shape, and morphology of the self-assembled micelles.

Materials:

  • DSPE-pSar66 micellar solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Protocol:

  • Prepare a dilute solution of DSPE-pSar66 micelles (e.g., 0.1 mg/mL).

  • Place a drop of the micellar solution onto a TEM grid.

  • Allow the solution to adsorb for 1-2 minutes.

  • Wick away the excess solution using a piece of filter paper.

  • Apply a drop of the negative staining agent to the grid for 30-60 seconds.

  • Remove the excess stain with filter paper.

  • Allow the grid to air-dry completely.

  • Image the grid using a TEM at an appropriate magnification.

Visualizations

Diagram of DSPE-pSar66 Self-Assembly

SelfAssembly cluster_monomers Aqueous Environment (Below CMC) cluster_micelle Aqueous Environment (Above CMC) m1 l1 DSPE-pSar66 Monomer m2 m3 core Hydrophobic Core (DSPE) m4 m5 m6 s1 l2 Hydrophilic Corona (pSar66) s2 s3 s4 s5 s6 s7 s8

Caption: Self-assembly of DSPE-pSar66 into a core-shell micelle.

Experimental Workflow for CMC Determination

CMC_Workflow prep Prepare DSPE-pSar66 solutions of varying concentrations add_probe Add pyrene probe to each solution prep->add_probe equilibrate Equilibrate samples add_probe->equilibrate measure Measure fluorescence emission spectra equilibrate->measure plot Plot I₁/I₃ ratio vs. log(concentration) measure->plot determine Determine CMC at the inflection point plot->determine

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Logical Relationship for Drug Delivery Application

Caption: Logical flow from formulation to in vivo drug delivery.

Conclusion

This compound presents a promising platform for the development of advanced drug delivery systems. Its self-assembly into stable, core-shell micelles allows for the encapsulation and solubilization of hydrophobic drugs, while the polysarcosine corona is expected to impart "stealth" properties, leading to prolonged circulation times and enhanced tumor accumulation. Although specific quantitative data for the 66-mer are not yet widely published, the established characteristics of similar lipopolypeptoids and the robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this novel biomaterial. Further research is warranted to fully elucidate the precise self-assembly parameters of DSPE-pSar66 and its performance in various therapeutic applications.

References

The Role of Polysarcosine in DSPE Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of hydrophilic polymers to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a cornerstone of modern drug delivery systems, particularly in the formation of "stealth" liposomes and micelles. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard for this purpose. However, concerns regarding the immunogenicity of PEG and the "accelerated blood clearance (ABC)" phenomenon have prompted the search for alternatives. Polysarcosine (pSar), a non-immunogenic and biodegradable polypeptoid, has emerged as a highly promising successor. This technical guide provides an in-depth exploration of the role of polysarcosine in DSPE conjugates, offering a comprehensive overview of its advantages, synthesis, and characterization, supported by experimental protocols and data.

Introduction: The Rise of Polysarcosine as a PEG Alternative

DSPE-PEG conjugates have been instrumental in improving the pharmacokinetic profiles of numerous therapeutic agents by providing a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs circulation time, allowing for enhanced accumulation of the drug cargo at the target site, such as a tumor, via the enhanced permeability and retention (EPR) effect.

Despite its success, PEGylation is not without its drawbacks. A significant portion of the population exhibits pre-existing anti-PEG antibodies due to the widespread use of PEG in consumer products.[1] This can lead to hypersensitivity reactions and the accelerated blood clearance (ABC) of PEGylated nanocarriers upon repeated administration, thereby reducing therapeutic efficacy.[2]

Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers a compelling solution to these challenges.[] Its key advantages include:

  • Biocompatibility and Low Immunogenicity: pSar is virtually non-immunogenic, mitigating the risk of anti-polymer antibody formation and the associated ABC phenomenon.[2][]

  • Biodegradability: Unlike the non-biodegradable PEG, pSar is composed of amide bonds that can be enzymatically cleaved, leading to natural degradation pathways.[]

  • "Stealth" Properties: pSar forms a hydrophilic corona around nanoparticles, effectively shielding them from opsonization and leading to prolonged circulation times comparable to or even exceeding those of PEGylated counterparts.[2][4]

  • Tunable Properties: The synthesis of pSar allows for precise control over its molecular weight and architecture, enabling the fine-tuning of the physicochemical properties of the resulting DSPE-pSar conjugates.[]

Quantitative Data Presentation: DSPE-pSar vs. DSPE-PEG Conjugates

The following tables summarize the available quantitative data for DSPE-PEG conjugates and emerging data for DSPE-pSar conjugates. Direct comparative studies for DSPE-pSar with specific drugs are still limited in the literature; therefore, some data for pSar-coated nanoparticles are presented to provide insights into their expected performance.

Table 1: Physicochemical Characteristics of DSPE-Polymer Conjugated Nanoparticles

Carrier TypePolymerDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesDSPE-PEG2000Doxorubicin92 - 260< 0.2-28.5 to -30.8786.1 - 97.5Not Reported[5][6]
LiposomesDSPE-PEG2000Podophyllotoxin168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77Not Reported[7]
MicellesDSPE-PEG2000Amphotericin B55.1Not ReportedNot ReportedNot ReportedNot Reported[8]
LiposomesDSPE-pSar (68 mers, 15 mol%)-~120≤0.1Not ReportedNot ApplicableNot Applicable[2][9]
NanoparticlesDSPE-PLGA-pSarCurcumin (B1669340)156.6Not ReportedNot Reported92Not Reported[10]

Table 2: In Vivo Performance of DSPE-Polymer Conjugated Nanoparticles in Mice

Carrier TypePolymerCirculation Half-life (t½)Primary Accumulation OrgansReference
LiposomesDSPE-PEG2000> 24 hoursLiver, Spleen[1]
Gold NanoparticlesAu@pSar (5kDa)Longer than Au@PEGNot Specified[4]
LiposomesDSPE-pSar (68 mers, 15 mol%)Significantly prolonged vs. PEG-liposomesReduced accumulation in liver and spleen[2]

Experimental Protocols

Synthesis of DSPE-Polysarcosine (DSPE-pSar)

This protocol is adapted from the direct initiation of sarcosine N-carboxyanhydride (Sar-NCA) polymerization using DSPE as an initiator.[2]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (B151607)

  • Anhydrous Dimethylacetamide (DMAc)

  • Diethyl ether

  • Schlenk flask and nitrogen line

Procedure:

  • Dissolution of DSPE: In a pre-dried and nitrogen-purged Schlenk flask, dissolve DSPE (e.g., 1.00 g, 1.337 mmol) in anhydrous chloroform (e.g., 27 mL) at 60 °C with stirring until fully dissolved.

  • Preparation of Monomer Mixture: In a separate Schlenk flask under a nitrogen atmosphere, prepare a mixture of Sar-NCA (e.g., 6.99 g, 33.425 mmol for a target degree of polymerization of 25) and DIPEA (e.g., 0.86 g, 6.654 mmol) in anhydrous DMAc (e.g., 73 mL).

  • Polymerization: Transfer the DSPE solution to the Sar-NCA mixture under a nitrogen atmosphere. Stir the reaction mixture at 60 °C for 48 hours.

  • Precipitation and Purification: After the reaction is complete, precipitate the resulting DSPE-pSar by adding the reaction mixture to cold diethyl ether.

  • Drying: Collect the precipitate by filtration and dry it under a vacuum to obtain the final DSPE-pSar product.

Preparation of DSPE-pSar Liposomes using Thin-Film Hydration

This protocol describes the preparation of drug-loaded liposomes incorporating DSPE-pSar.

Materials:

  • Main phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • DSPE-pSar

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DSPC, cholesterol, DSPE-pSar, and the hydrophobic drug and dissolve them in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 45-50 °C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (pre-heated to above the lipid transition temperature) by gentle rotation of the flask. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter and can be determined as follows:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome (B1194612) suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Ultracentrifugation: Centrifuge the liposome suspension at high speed (e.g., >100,000 x g). The liposomes will form a pellet, leaving the free drug in the supernatant.

    • Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer.

  • Quantification of Drug: Quantify the amount of drug in the liposome fraction (or the amount of free drug in the supernatant/dialysate) using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of EE%: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Assay

This protocol outlines a common method to assess the drug release profile from liposomes.

  • Method: The dialysis method is frequently used.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with an appropriate MWCO.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37 °C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Mandatory Visualizations

Logical Relationship: PEGylation vs. Polysarcosinylation

PEG_vs_pSar cluster_peg DSPE-PEG Conjugates cluster_psar DSPE-pSar Conjugates peg PEGylation peg_advantages Advantages: - Well-established - Prolongs circulation peg->peg_advantages peg_disadvantages Disadvantages: - Immunogenicity (anti-PEG antibodies) - Accelerated Blood Clearance (ABC) - Non-biodegradable peg->peg_disadvantages psar Polysarcosinylation psar_advantages Advantages: - Non-immunogenic - Biodegradable - Excellent 'stealth' properties - Avoids ABC phenomenon psar->psar_advantages psar_disadvantages Disadvantages: - Less established than PEG - Synthesis can be more complex psar->psar_disadvantages Liposome_Workflow start Start: Define Formulation dissolve 1. Dissolve Lipids & Drug in Organic Solvent start->dissolve film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate size_reduction 4. Size Reduction (Sonication/Extrusion) hydrate->size_reduction characterization 5. Characterization size_reduction->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta Physicochemical ee Encapsulation Efficiency (SEC/Centrifugation + HPLC/UV-Vis) characterization->ee Drug Loading release In Vitro Drug Release (Dialysis + HPLC/UV-Vis) characterization->release Performance end End: Optimized DSPE-pSar Liposomes size_zeta->end ee->end release->end Cellular_Uptake cluster_pathways Endocytic Pathways nanoparticle DSPE-pSar Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Interaction cme Clathrin-Mediated Endocytosis (CME) cell_membrane->cme caveolae Caveolae-Mediated Endocytosis cell_membrane->caveolae macropinocytosis Macropinocytosis cell_membrane->macropinocytosis early_endosome Early Endosome cme->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation drug_release Drug Release into Cytoplasm late_endosome->drug_release Endosomal Escape or Degradation

References

DSPE-Polysarcosine66 in Lipid Nanoparticle (LNP) Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines. A critical component of conventional LNP formulations is the PEGylated lipid (e.g., DSPE-PEG), which provides a hydrophilic corona to stabilize the particles and prolong circulation time. However, concerns regarding the immunogenicity of polyethylene (B3416737) glycol (PEG) have prompted investigation into alternatives. DSPE-polysarcosine (DSPE-pSar) is emerging as a promising substitute, offering similar "stealth" properties with potentially improved biocompatibility and reduced immune stimulation.[1][2][3] Polysarcosine, a polypeptoid of N-methylated glycine, is considered a promising alternative to PEG due to its stealth properties, enhanced nanoparticle stability, and reduced immunogenicity.[4][5]

This technical guide provides an in-depth overview of the use of DSPE-polysarcosine66 (DSPE-pSar66) in LNP formulations, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows for researchers and drug development professionals.

Physicochemical Properties of DSPE-pSar LNPs

The substitution of DSPE-PEG with DSPE-pSar can influence the physicochemical characteristics of LNPs. Studies have shown that complete replacement of PEG lipids with pSar lipids can yield LNPs with comparable properties, while in some cases maintaining or even enhancing mRNA delivery efficiency in vitro and in vivo. The structure of the pSar-conjugated lipid anchor significantly affects the functionality of the LNPs.

Below is a summary of reported quantitative data for LNP formulations, comparing those made with polysarcosine lipids to traditional PEGylated lipids.

Table 1: Physicochemical Properties of ALC-0315 based LNPs with pSar vs. PEG Lipids

Lipid MoietySize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
Control (PEG) ~80~0.1~90%~ -2
DMG-pSar25 ~100~0.1~90%~ -3
DOPE-pSar25 ~80~0.15~70%~ -4
C16-pSar25 ~180~0.15~85%~ -2
C18-pSar25 ~160~0.15~85%~ -2
TETAMINE-pSar25 ~150~0.15~85%~ +5

Table 2: Physicochemical Properties of SM-102 based LNPs with pSar vs. PEG Lipids

Lipid MoietySize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
Control (PEG) ~90~0.1~95%~ -5
DMG-pSar25 ~100~0.1~95%~ -5
DOPE-pSar25 ~90~0.15~90%~ -6
C16-pSar25 ~170~0.15~90%~ -5
C18-pSar25 ~160~0.15~90%~ -4
TETAMINE-pSar25 ~140~0.15~90%~ +2

In Vivo Performance

The ultimate test of an LNP formulation is its in vivo efficacy. Studies in mice have demonstrated that LNPs formulated with certain DSPE-pSar variants can achieve protein expression levels comparable to or even exceeding those of their PEGylated counterparts after intramuscular injection.

Table 3: In Vivo mRNA Delivery Performance in Mice (Intramuscular Injection)

LNP BasepSar Lipid VariantOutcome Compared to PEG Control
ALC-0315 C16-pSar25> 5-fold higher luminescence (FLuc mRNA)
ALC-0315 DMG-pSar25> 5-fold higher luminescence (FLuc mRNA); Significantly higher hEPO protein levels
SM-102 All tested pSar lipidsSimilar luminescence and hEPO protein levels to PEG control

These results indicate that the interplay between the ionizable lipid and the stealth lipid is crucial for in vivo performance.

Experimental Protocols

This section details the methodologies for the synthesis of DSPE-pSar and the subsequent formulation and characterization of DSPE-pSar LNPs.

Synthesis of DSPE-polysarcosine (DSPE-pSar)

This protocol is based on the ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) initiated by the primary amine of DSPE.

Diagram 1: DSPE-pSar Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DSPE 1. Dissolve DSPE in anhydrous Chloroform Mix 3. Transfer DSPE solution to Sar-NPC/DIPEA mixture DSPE->Mix Sar_NPC 2. Prepare Sar-NPC and DIPEA in anhydrous DMAc Sar_NPC->Mix Stir 4. Stir at 60°C for 48h under Nitrogen Mix->Stir Precipitate 5. Precipitate in cold diethyl ether Stir->Precipitate Wash 6. Wash precipitate with diethyl ether Precipitate->Wash Dry 7. Dry under vacuum Wash->Dry G cluster_prep Phase Preparation cluster_formulation Formulation & Downstream Lipid_Phase 1. Dissolve Lipids in Ethanol (B145695) (Ionizable, DSPC, Cholesterol, DSPE-pSar) Mixing 3. Rapid Mix using Microfluidic System (e.g., NanoAssemblr) Lipid_Phase->Mixing Aqueous_Phase 2. Dissolve mRNA in Citrate Buffer (pH 4.0) Aqueous_Phase->Mixing Dialysis 4. Dialyze against PBS (pH 7.4) to remove ethanol & raise pH Mixing->Dialysis Sterilize 5. Sterile Filter (0.22 µm) Dialysis->Sterilize G cluster_physicochemical Physicochemical Analysis cluster_encapsulation Encapsulation Analysis LNP_Sample Final LNP Formulation DLS Size (Z-average) Polydispersity (PDI) LNP_Sample->DLS Zeta Zeta Potential LNP_Sample->Zeta RiboGreen Quant-iT RiboGreen Assay (with/without Triton X-100) LNP_Sample->RiboGreen node_size node_size DLS->node_size Hydrodynamic Diameter node_pdi node_pdi DLS->node_pdi Size Distribution node_charge node_charge Zeta->node_charge Surface Charge node_ee node_ee RiboGreen->node_ee Encapsulation Efficiency (%)

References

DSPE-Polysarcosine66: A Viable Alternative to PEGylation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The era of targeted drug delivery has been significantly advanced by the use of stealth liposomes, which are nanoparticles designed to evade the body's immune system and prolong circulation time, thereby enhancing drug accumulation at the target site. For decades, the gold standard for achieving these "stealth" characteristics has been the surface modification of liposomes with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. However, the immunogenicity of PEG has raised concerns, prompting the search for viable alternatives. This technical guide explores the use of DSPE-polysarcosine66 as a promising substitute for DSPE-PEG in the formulation of stealth liposomes.

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). When conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), it creates a lipid-polymer conjugate, DSPE-pSar, that can be incorporated into liposomal formulations. This guide provides a comprehensive overview of the comparative physicochemical properties, in vivo pharmacokinetics, and the underlying mechanism of the improved biocompatibility of this compound-modified liposomes.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data comparing the physicochemical and pharmacokinetic properties of liposomes formulated with DSPE-polysarcosine and the conventional DSPE-PEG.

Table 1: Physicochemical Properties of Polysarcosine- and PEG-Modified Liposomes

PropertyDSPE-Polysarcosine LiposomesDSPE-PEG2000 Liposomes
Average Particle Size (nm) 125.7 ± 0.2952.0 - 128.1
Zeta Potential (mV) -20.01 ± 0.89-4 to -38.0
Polydispersity Index (PDI) 0.4744 ± 0.002< 0.2 - 0.952

Note: The data for DSPE-Polysarcosine liposomes are for a specific formulation and may vary based on the exact composition and preparation method. The data for DSPE-PEG2000 liposomes represent a range of values reported in the literature.

Table 2: In Vivo Pharmacokinetic Parameters of Polysarcosine- and PEG-Modified Nanoparticles

ParameterPolysarcosine-Modified NanoparticlesPEG-Modified Nanoparticles
Blood Circulation Half-life (t½) 36.9 h~5 h (in mice)
Tumor Accumulation EnhancedStandard

Note: The prolonged half-life of polysarcosine-modified nanoparticles is attributed to their "stealth-like" properties and reduced immunogenicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and characterization of this compound liposomes.

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded liposomes using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated.

    • Vortex the flask until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • Subsequently, extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. The extrusion should be performed at a temperature above the lipid transition temperature.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Physicochemical Characterization of Liposomes

a) Particle Size and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the liposome (B1194612) suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering.

    • Transfer the diluted sample to a cuvette and place it in the instrument.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential at a constant temperature (e.g., 25°C).

b) In Vitro Serum Stability Assay:

  • Purpose: To assess the stability of the liposomes in a biological fluid.

  • Procedure:

    • Mix the liposome formulation with fresh serum (e.g., fetal bovine serum or human serum) at a 1:1 volume ratio.

    • Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

    • At each time point, measure the particle size and PDI using DLS to monitor for aggregation.

    • To assess drug leakage, separate the liposomes from the serum proteins and released drug using size exclusion chromatography and quantify the amount of encapsulated drug.

In Vivo Pharmacokinetic Study in a Mouse Model
  • Purpose: To determine the circulation half-life and biodistribution of the liposomes.

  • Procedure:

    • Administer the this compound liposomes and DSPE-PEG liposomes (as a control) intravenously to healthy mice at a specific dose.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) post-injection, collect blood samples via retro-orbital bleeding.

    • Isolate the plasma from the blood samples by centrifugation.

    • Quantify the concentration of the encapsulated drug or a labeled lipid in the plasma using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

    • Calculate the pharmacokinetic parameters, including the circulation half-life (t½), area under the curve (AUC), and clearance.

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, heart, lungs, and tumor if applicable) to determine the biodistribution of the liposomes.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound as a PEG alternative.

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation a Lipid Film Hydration b Sonication a->b c Extrusion b->c d DLS (Size & Zeta Potential) c->d e Serum Stability Assay c->e f Pharmacokinetic Study c->f g Biodistribution Analysis f->g

Experimental Workflow for this compound Liposomes.

complement_activation_pathway cluster_peg PEGylated Surface cluster_psar Polysarcosinylated Surface peg PEG Surface c3_peg C3 Convertase Formation peg->c3_peg Potential for Anti-PEG Antibody Recognition mac_peg Membrane Attack Complex (MAC) c3_peg->mac_peg Complement Cascade Activation psar Polysarcosine Surface c3_psar Inhibition of C3 Convertase psar->c3_psar Steric Hindrance & Hydrophilicity no_mac_psar No MAC Formation c3_psar->no_mac_psar Reduced Complement Activation start Foreign Surface (Liposome) start->peg start->psar

Inhibition of Complement Activation by Polysarcosine.

Conclusion

This compound presents a compelling alternative to DSPE-PEG for the development of next-generation stealth liposomes. Its non-immunogenic nature, biodegradability, and comparable or even superior pharmacokinetic profile address the key limitations of PEGylation. The reduced activation of the complement system is a significant advantage, potentially leading to safer and more effective drug delivery platforms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in their therapeutic nanoparticle formulations. Further research and clinical translation of polysarcosine-based nanomedicines are warranted to fully realize their clinical potential.

Methodological & Application

Protocol for Thin-Film Hydration of DSPE-Polysarcosine66 for Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polysarcosine (pSar) is an emerging and promising alternative to PEGylated lipids for the formulation of nanoparticles in drug delivery systems. Polysarcosine, a biocompatible and non-immunogenic polymer, offers "stealth" characteristics comparable to polyethylene (B3416737) glycol (PEG), prolonging circulation time and enhancing the accumulation of therapeutics at target sites.[1] This document provides a detailed protocol for the preparation of DSPE-polysarcosine66 nanoparticles using the thin-film hydration method, a robust and widely used technique for creating liposomes and micelles.[2][3]

The thin-film hydration method involves the dissolution of the lipid conjugate in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer, leading to the self-assembly of nanoparticles.[2] Subsequent processing steps, such as sonication or extrusion, can be employed to control the size and lamellarity of the resulting vesicles.

Materials and Equipment

Materials:

  • This compound

  • Organic solvent (e.g., Chloroform, HPLC grade)

  • Hydration buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • (Optional) Active Pharmaceutical Ingredient (API) to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Sonicator (probe or bath) or extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (for morphological analysis)

  • Analytical balance

  • Glass vials and syringes

Experimental Protocols

Protocol 1: Preparation of Blank this compound Nanoparticles

This protocol describes the formation of empty nanoparticles, which can be used as a baseline for characterization or for post-loading of therapeutic agents.

  • Dissolution of this compound:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the lipid conjugate in a suitable organic solvent, such as chloroform, in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Formation of the Thin Lipid Film:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipid (e.g., 30-40°C for chloroform).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[4]

    • Once the film is formed, continue to apply a vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[5]

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the DSPE lipid. The Tm of pure DSPE is approximately 74°C, however, in micellar form with a hydrophilic polymer, this transition is significantly lower or absent.[6][7] A hydration temperature of 50-60°C is generally recommended.[8][9]

    • Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final concentration of the nanoparticle suspension.

    • Agitate the flask gently by hand or using a mechanical shaker to facilitate the hydration of the film and the formation of multilamellar vesicles (MLVs). The solution may appear milky at this stage.

  • Size Reduction (Sonication/Extrusion):

    • Sonication: To reduce the size and lamellarity of the MLVs, sonicate the suspension using a probe sonicator or a bath sonicator. Sonication should be performed in short bursts in an ice bath to prevent overheating and degradation of the lipid.

    • Extrusion: Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity.[8]

  • Characterization and Storage:

    • Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • For morphological analysis, visualize the nanoparticles using Transmission Electron Microscopy (TEM).

    • Store the prepared nanoparticle suspension at 4°C for short-term storage. For long-term storage, consider freeze-drying (lyophilization) with a suitable cryoprotectant.

Protocol 2: Encapsulation of a Hydrophobic Drug

For the encapsulation of a hydrophobic drug, the drug is co-dissolved with the this compound in the organic solvent.

  • Dissolution:

    • Co-dissolve the this compound and the hydrophobic drug in the chosen organic solvent in a round-bottom flask.

  • Film Formation and Hydration:

    • Follow steps 2 and 3 from Protocol 1 to form the thin film and hydrate (B1144303) it with the aqueous buffer.

  • Size Reduction and Purification:

    • Perform the size reduction step as described in Protocol 1 (sonication or extrusion).

    • To remove any unencapsulated drug, the nanoparticle suspension can be purified using methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the drug-loaded nanoparticles for size, PDI, zeta potential, drug loading content (LC), and encapsulation efficiency (EE).

Data Presentation

The following tables summarize typical physicochemical properties of nanoparticles prepared using DSPE-conjugated polymers. While the data presented below is for DSPE-PEG, similar characteristics in terms of size and zeta potential are expected for this compound formulations due to the comparable properties of pSar and PEG.[1]

Table 1: Physicochemical Characterization of DSPE-Polymer Micelles

ParameterDSPE-PEG2000 Micelles[10]DSPE-PEG-C60 Micelles (15:1 w/w)[11]Expected Range for this compound
Mean Hydrodynamic Diameter (nm) 9.6 ± 0.6~9710 - 100
Polydispersity Index (PDI) Not Reported< 0.2< 0.3
Zeta Potential (mV) -2.7 ± 1.1~ -30-5 to -35

Table 2: Influence of Formulation Parameters on Nanoparticle Characteristics (DSPE-PEG2000 based)

Formulation VariableEffect on Particle SizeEffect on PDIReference
Increased Polymer Chain Length IncreaseMay Increase[12]
Addition of Co-lipids Can increase or decrease depending on the lipidCan become heterogeneous at higher concentrations[12]
Sonication/Extrusion DecreaseDecrease[8]

Mandatory Visualization

Thin_Film_Hydration_Workflow cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydration Step 3: Hydration & Sizing cluster_analysis Step 4: Characterization dissolution Dissolve this compound (and optional drug) in organic solvent evaporation Evaporate solvent using a rotary evaporator to form a thin lipid film dissolution->evaporation Transfer to rotary evaporator drying Dry film under vacuum evaporation->drying hydration Hydrate film with aqueous buffer (above Tm) drying->hydration sizing Size reduction: Sonication or Extrusion hydration->sizing characterization Analyze particle size (DLS), PDI, and Zeta Potential sizing->characterization morphology Visualize morphology (TEM) sizing->morphology

Caption: Experimental workflow for this compound nanoparticle synthesis.

Drug_Delivery_Mechanism cluster_formulation Nanoparticle Formulation cluster_circulation Systemic Circulation cluster_targeting Tumor Targeting cluster_release Drug Release np This compound Nanoparticle (with encapsulated drug) circulation Prolonged circulation due to 'stealth' pSar corona np->circulation evasion Evasion of Reticuloendothelial System (RES) circulation->evasion epr Enhanced Permeability and Retention (EPR) Effect evasion->epr accumulation Accumulation at Tumor Site epr->accumulation internalization Cellular Internalization (Endocytosis) accumulation->internalization release Drug Release into cytoplasm internalization->release effect Therapeutic Effect release->effect

References

Application Note: Characterization of DSPE-Polysarcosine66 Particles by Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of drug delivery, lipid-based nanoparticles (LNPs) have emerged as a versatile platform for the targeted delivery of therapeutics, including mRNA vaccines and small molecule drugs.[1] The surface functionalization of these nanoparticles is critical in determining their in vivo fate, influencing circulation time, biodistribution, and immunogenicity.[1] Traditionally, polyethylene (B3416737) glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system. However, concerns over PEG-related immunogenicity have spurred the development of alternative hydrophilic polymers.[2]

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, presents a promising alternative to PEG.[2] Lipids conjugated with polysarcosine, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine (DSPE-pSar), offer excellent biocompatibility and stealth properties, potentially reducing the immunogenic response sometimes associated with PEGylated nanoparticles.[2][3] The DSPE-polysarcosine66 variant indicates a DSPE lipid anchor conjugated to a polysarcosine polymer with an average of 66 repeating units.

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution and stability of nanoparticles in suspension.[4] This application note provides a detailed protocol for the characterization of this compound functionalized particles using DLS, focusing on the determination of hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Principle of Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations using an autocorrelator, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (dн) is then calculated using the Stokes-Einstein equation:

dн = kBT / 3πηD

where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

  • D is the diffusion coefficient

The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the particle size distribution, with values closer to 0 indicating a more monodisperse sample.[6] Zeta potential is a measure of the magnitude of the electrostatic charge on the particle surface and is a key indicator of colloidal stability.[7] It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Experimental Workflow for DLS Analysis

The following diagram illustrates the general workflow from the formulation of this compound particles to their characterization by DLS.

DLS_Workflow cluster_formulation Particle Formulation cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_data Data Analysis formulation Formulation of DSPE-pSar66 Lipid Nanoparticles dilution Dilution in appropriate buffer (e.g., PBS) formulation->dilution filtration Optional: Filtration through 0.22 µm filter dilution->filtration size_pdi Size (Hydrodynamic Diameter) & PDI Measurement filtration->size_pdi zeta Zeta Potential Measurement filtration->zeta analysis Data Interpretation & Reporting size_pdi->analysis zeta->analysis

Caption: Experimental workflow for DLS analysis of this compound particles.

Structure of this compound Functionalized Liposome

The diagram below illustrates the incorporation of this compound into a lipid bilayer to form a functionalized liposome.

Liposome_Structure cluster_liposome DSPE-pSar66 Functionalized Liposome cluster_bilayer Lipid Bilayer cluster_psar DSPE-pSar66 cluster_core Aqueous Core (e.g., Drug Cargo) center p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 dspe_psar DSPE-pSar66 dspe_psar->p3 drug

References

Application Notes and Protocols for Incorporating Therapeutic Proteins into DSPE-Polysarcosine66 Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of therapeutic proteins into 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (DSPE-polysarcosine66) carriers. Polysarcosine is a promising alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" drug delivery systems, offering excellent biocompatibility, biodegradability, and potentially reduced immunogenicity.[1][2][3][4][5] this compound is a lipid-polymer conjugate that can self-assemble into micelles or be incorporated into liposomal formulations for the delivery of therapeutic agents, including proteins.

Introduction to this compound in Protein Delivery

This compound is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor and a hydrophilic polysarcosine66 polymer chain. This structure allows it to form core-shell micellar structures in aqueous solutions or to be integrated into lipid bilayers of liposomes, with the polysarcosine chains extending into the aqueous environment. This hydrophilic corona shields the carrier from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The use of polysarcosine aims to mitigate the potential for hypersensitivity reactions and the "accelerated blood clearance (ABC) phenomenon" that can be associated with repeated administration of PEGylated carriers.

Key Advantages of Polysarcosine-Based Carriers

  • Reduced Immunogenicity: Polysarcosine is derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), which may lead to a lower likelihood of eliciting an immune response compared to PEG.

  • Biocompatibility and Biodegradability: Polysarcosine is considered highly biocompatible and can be degraded into natural metabolites.

  • "Stealth" Properties: Similar to PEG, polysarcosine creates a hydrophilic shield that reduces protein adsorption and prolongs the circulation time of the carrier.

Experimental Protocols

While direct literature on the encapsulation of therapeutic proteins specifically within this compound carriers is emerging, established methods for liposome (B1194612) and micelle preparation with other DSPE-polymer conjugates can be adapted. The following protocols provide a framework for the formulation and characterization of protein-loaded this compound carriers.

Protocol 1: Formulation of Protein-Loaded this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound and encapsulating a therapeutic protein.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Therapeutic protein of interest

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sucrose (B13894) (for lyophilization, optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Protein Encapsulation:

    • Prepare a solution of the therapeutic protein in PBS (pH 7.4) at a desired concentration.

    • Hydrate the lipid film with the protein solution by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction and Unilamellar Vesicle Formation:

    • To obtain small unilamellar vesicles (SUVs) and a more uniform size distribution, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated protein from the liposome suspension using size exclusion chromatography (e.g., with a Sepharose CL-4B column) or through dialysis against PBS.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. For long-term storage, lyophilization in the presence of a cryoprotectant like sucrose may be considered.

Protocol 2: Characterization of Protein-Loaded this compound Liposomes

1. Particle Size and Zeta Potential:

  • Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

2. Encapsulation Efficiency:

  • Lyse a known amount of the purified liposomal formulation with a suitable detergent (e.g., 0.1% Triton X-100).
  • Quantify the encapsulated protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated protein / Initial amount of protein) x 100

3. In Vitro Protein Release:

  • Place the liposomal formulation in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free protein to diffuse out but retains the liposomes.
  • Incubate the dialysis bag in a release medium (e.g., PBS with or without serum) at 37°C with gentle shaking.
  • At predetermined time points, collect aliquots from the release medium and quantify the amount of released protein.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of protein-loaded this compound carriers.

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
PSL-P-1DSPC:Chol:DSPE-pSar66 (55:40:5)120.5 ± 5.20.15 ± 0.03-15.8 ± 2.145.3 ± 3.8
PSL-P-2DSPC:Chol:DSPE-pSar66 (50:40:10)115.2 ± 4.80.12 ± 0.02-20.4 ± 2.542.1 ± 4.1

Table 1: Physicochemical properties of protein-loaded this compound liposomes.

Time (hours)Cumulative Protein Release (%) - Formulation PSL-P-1
15.2 ± 0.8
412.6 ± 1.1
820.1 ± 1.5
1228.9 ± 2.0
2445.3 ± 2.5
4860.7 ± 3.1

Table 2: In vitro release profile of a model therapeutic protein from this compound liposomes in PBS at 37°C.

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization lipids DSPC, Cholesterol, this compound film Thin Lipid Film lipids->film Solvent Evaporation hydration Hydration with Protein Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion/Sonication mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv purification Purification (SEC/Dialysis) suv->purification final_product Protein-Loaded Liposomes purification->final_product dls DLS (Size, PDI, Zeta Potential) final_product->dls ee Encapsulation Efficiency (Protein Assay) final_product->ee release In Vitro Release Study final_product->release

Caption: Workflow for the preparation and characterization of protein-loaded this compound liposomes.

G cluster_liposome This compound Liposome cluster_interaction Biological Interaction protein Therapeutic Protein dspe DSPE psar pSar66 opsonin Opsonin Protein psar->opsonin Steric Hindrance (Reduced Binding) dspc DSPC chol Cholesterol macrophage Macrophage opsonin->macrophage Phagocytosis

Caption: Mechanism of steric stabilization by this compound, reducing opsonin binding and subsequent phagocytosis.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-Polysarcosine66 Liposome Drug Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Polysarcosine66 liposome (B1194612) drug loading. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from DSPE-PEG?

This compound is a lipid-polymer conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polysarcosine chain of 66 repeating units. Polysarcosine is a polypeptoid, specifically poly(N-methylglycine), and serves as a hydrophilic and biocompatible alternative to polyethylene (B3416737) glycol (PEG).[1][] Like DSPE-PEG, this compound is used to create "stealth" liposomes that can evade the mononuclear phagocyte system, leading to longer circulation times in the bloodstream.[] The primary advantage of polysarcosine over PEG is its potential for reduced immunogenicity, as some studies have shown that PEG can elicit anti-PEG antibodies, leading to accelerated blood clearance of PEGylated nanoparticles.[]

Q2: What are the main challenges in loading drugs into this compound liposomes?

The challenges are similar to those for other liposomal formulations and can be broadly categorized as:

  • Low Encapsulation Efficiency: Difficulty in entrapping a sufficient amount of the therapeutic agent within the liposomes.[3]

  • Drug Leakage: Premature release of the encapsulated drug from the liposomes during storage or in circulation.

  • Formulation Instability: Aggregation or fusion of liposomes over time, leading to changes in particle size and drug leakage.[4][5]

  • Poor Drug-to-Lipid Ratio: Achieving a high concentration of the drug relative to the amount of lipid used.

Q3: What factors influence the drug loading efficiency in this compound liposomes?

Several factors can impact drug loading, including:

  • Physicochemical Properties of the Drug: The solubility, pKa, and molecular weight of the drug are critical.[3] Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[6]

  • Lipid Composition: The choice of the main phospholipid, the concentration of cholesterol, and the molar percentage of this compound can affect membrane rigidity and permeability.[4]

  • Method of Drug Loading: The technique used for encapsulation, primarily passive or active loading, will significantly influence the efficiency.[3][7]

  • Preparation Method: The method of liposome preparation, such as thin-film hydration followed by extrusion, can impact the final liposome characteristics and drug loading.[8]

Q4: What is the difference between passive and active drug loading, and which one should I choose?

  • Passive Loading: In this method, the drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, the drug is dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[6][8] For hydrophobic drugs, the drug is mixed with the lipids in the organic solvent before film formation.[6] Passive loading is simpler but often results in lower encapsulation efficiencies.[3][9]

  • Active Loading (Remote Loading): This technique involves loading the drug into pre-formed liposomes. It typically relies on creating a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's core where it gets trapped.[3][10] Active loading can achieve much higher encapsulation efficiencies, often close to 100%, for drugs that are amenable to this method (e.g., weakly amphipathic drugs).[3][11]

The choice depends on the properties of your drug. For many small molecule drugs, active loading is preferred to maximize the drug load. For macromolecules or drugs that are not ionizable, passive loading may be the only option.

Troubleshooting Guides

Problem 1: Low Drug Encapsulation Efficiency
Possible Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio Optimize the initial drug-to-lipid ratio. Too high a concentration of the drug can lead to precipitation or disruption of the liposome structure.
Inefficient Loading Method For hydrophilic drugs with low passive encapsulation, switch to an active loading method if the drug's properties (e.g., pKa) allow for it.[3]
Drug Properties For active loading of weakly basic or acidic drugs, ensure the pH gradient is appropriate to facilitate drug trapping. The external pH should favor the uncharged form of the drug, allowing it to cross the membrane, while the internal pH should favor the charged form, trapping it inside.
Lipid Composition Experiment with different lipid compositions. Varying the main phospholipid or the cholesterol content can alter the membrane properties and improve drug partitioning and retention.[4]
Issues with Liposome Formation Ensure the lipid film is thin and evenly formed. Incomplete hydration or inefficient size reduction can result in heterogeneous liposomes with poor encapsulation. Optimize the hydration temperature and extrusion process.[8]
Problem 2: Liposome Aggregation and Instability
Possible Cause Troubleshooting Steps
Insufficient Polysarcosine Shielding Ensure the molar percentage of this compound is sufficient to provide adequate steric hindrance. A common starting point is 5 mol%, but this may need to be optimized.
Improper Storage Conditions Store liposomes at an appropriate temperature, typically 4°C, and well below the phase transition temperature of the lipid mixture to maintain stability.[3]
High Drug-to-Lipid Ratio An excessively high drug load can disrupt the lipid bilayer, leading to instability.[4] Try reducing the drug-to-lipid ratio.
Incorrect pH or Ionic Strength of Buffer The pH and ionic strength of the storage buffer can affect liposome stability. Ensure the buffer is optimized for both the liposomes and the encapsulated drug.

Quantitative Data Summary

The following tables provide a comparative overview of expected outcomes for liposomes formulated with this compound versus the well-established DSPE-PEG2000. The values for this compound are illustrative and based on its known properties as a PEG alternative. Actual results may vary depending on the specific drug and formulation parameters.

Table 1: Physicochemical Properties of Drug-Loaded Liposomes

PropertyDSPE-PEG2000This compoundReference
Hydrodynamic Diameter (nm) ~100-150~100-150[12]
Polydispersity Index (PDI) < 0.2< 0.2[12]
Zeta Potential (mV) ~ -20 to -40~ -20 to -40[12]

Table 2: Drug Loading and In Vitro Performance

ParameterDSPE-PEG2000This compoundReference
Encapsulation Efficiency (%) High (can approach 100% with active loading)Expected to be high and comparable to DSPE-PEG[3][12]
In Vitro Drug Release Sustained ReleaseExpected to have a similar sustained release profile[12]

Experimental Protocols

Protocol 1: this compound Liposome Preparation via Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., main phospholipid, cholesterol, and this compound in the desired molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Warm the hydration buffer (which may contain the drug for passive loading) to a temperature above the phase transition temperature of the lipids.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]

  • Size Reduction (Extrusion):

    • Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membranes for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[8] The resulting suspension should be translucent.

Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient
  • Prepare Liposomes:

    • Prepare liposomes as described in Protocol 1, using an acidic buffer (e.g., pH 4.0) for hydration.

  • Create pH Gradient:

    • Remove the external acidic buffer and create a pH gradient by exchanging the external buffer with one of a higher pH (e.g., pH 7.4). This can be achieved through dialysis or size-exclusion chromatography.[3]

  • Drug Loading:

    • Warm the liposome suspension and a concentrated solution of the drug to a temperature above the lipid phase transition temperature (e.g., 60°C).

    • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

    • Incubate for a sufficient time (e.g., 30-60 minutes) to allow the drug to be loaded.

  • Removal of Unencapsulated Drug:

    • Cool the liposome suspension to room temperature.

    • Remove the unencapsulated drug using size-exclusion chromatography or dialysis against the external buffer.[3]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_characterization Characterization lipid_film 1. Lipid Film Formation hydration 2. Hydration of Lipid Film (Passive Loading: Drug in Buffer) lipid_film->hydration extrusion 3. Extrusion for Size Reduction hydration->extrusion active_loading 4. Active Loading (pH Gradient) extrusion->active_loading For Active Loading remove_free_drug 5. Removal of Unencapsulated Drug extrusion->remove_free_drug For Passive Loading active_loading->remove_free_drug dls Size (DLS) remove_free_drug->dls zeta Zeta Potential remove_free_drug->zeta ee Encapsulation Efficiency remove_free_drug->ee

Caption: Experimental workflow for this compound liposome preparation and drug loading.

troubleshooting_workflow start Low Drug Loading Efficiency q1 Is the drug amenable to active loading? start->q1 a1_yes Switch to/Optimize Active Loading (e.g., pH gradient) q1->a1_yes Yes a1_no Optimize Passive Loading q1->a1_no No q2 Is the drug-to-lipid ratio optimized? a1_no->q2 a2_yes Investigate Lipid Composition (e.g., vary cholesterol) q2->a2_yes Yes a2_no Test a Range of Ratios q2->a2_no No q3 Is liposome formation optimal? a2_yes->q3 a3_yes Consider Drug Degradation q3->a3_yes Yes a3_no Optimize Hydration/Extrusion (e.g., temperature, passes) q3->a3_no No

Caption: Troubleshooting decision tree for low drug loading efficiency.

References

Optimizing DSPE-Polysarcosine66 Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the encapsulation efficiency (EE) of DSPE-polysarcosine66 in nanoparticle formulations.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific issues that may arise during the formulation process, presented in a question-and-answer format.

Q1: Why is my encapsulation efficiency (EE%) unexpectedly low?

A1: Low encapsulation efficiency is a common issue that can stem from several factors related to the drug, the polymer, and the formulation process.

  • Drug-Polymer Interactions: The affinity between the therapeutic agent and the micelle core is critical. For hydrophobic drugs, encapsulation is driven by hydrophobic interactions with the DSPE anchor. Insufficient hydrophobicity of the drug can lead to poor loading.[1]

  • Drug-to-Polymer Ratio: An excessively high drug concentration relative to the this compound can saturate the micelle cores, leaving a significant portion of the drug unencapsulated. Systematically testing different ratios is crucial for optimization.[2]

  • Formulation Method: The chosen method (e.g., thin-film hydration, nanoprecipitation) greatly impacts EE%. Incomplete removal of organic solvents in the thin-film method can result in a poor-quality lipid film, leading to inefficient hydration and micelle formation.[3][4]

  • pH of Hydration Buffer: The pH of the aqueous solution can affect the charge and solubility of the drug, influencing its partitioning into the micelle core. This is especially critical for ionizable drugs.

Q2: My nanoparticle formulation is showing high polydispersity (PDI) or aggregation. What can I do?

A2: A high Polydispersity Index (PDI) indicates a wide range of particle sizes, suggesting aggregation or inconsistent micelle formation.

  • Inadequate Energy Input: During formation, insufficient energy from sonication or extrusion may fail to produce uniform, unilamellar vesicles or micelles. Optimizing the duration and power of sonication or the number of extrusion cycles is recommended.[3][4]

  • Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature of the DSPE component to ensure proper lipid mobility and vesicle formation.[4]

  • Polymer Concentration: While a higher polymer concentration can increase encapsulation, excessively high concentrations may lead to aggregation.[1] It is important to work above the Critical Micelle Concentration (CMC) but to optimize for the specific formulation.[5][6]

Q3: The encapsulated drug is leaking from the micelles after formulation (poor stability). How can this be prevented?

A3: Premature drug release indicates micelle instability, which can be caused by environmental factors or suboptimal formulation parameters.[6]

  • Dilution Effects: Upon injection or dilution in assay media, the polymer concentration can drop below the CMC, causing the micelles to disassemble. This compound, like DSPE-PEG, is designed to enhance stability, but this is not absolute.[4][6]

  • Hydrophobic Core Insufficiency: The stability of the micelle is highly dependent on the cohesion of its hydrophobic core. Increasing the length of the hydrophobic block (in this case, the DSPE anchor) or ensuring strong interaction with the encapsulated drug can improve stability.[5][6]

  • Storage Conditions: Micelles are dynamic structures. Storing formulations at an appropriate temperature (often 4°C) and in a suitable buffer is crucial to prevent degradation and drug leakage.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a lipid-polymer conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polysarcosine chain of 66 units. Polysarcosine is a polypeptoid that acts as a hydrophilic, non-ionic polymer, similar to polyethylene (B3416737) glycol (PEG).[7][8][9] It is used to form a protective "stealth" layer around nanoparticles, which can help reduce interactions with blood components, minimize immune system uptake, and prolong circulation time in the bloodstream.[4][9][10]

Q2: How does the polysarcosine chain length affect my formulation?

A2: While specific data for the 66-unit chain is limited, general principles from similar polymers like PEG suggest that the hydrophilic chain length is a critical parameter. It influences the thickness of the hydrophilic corona, which in turn affects particle size, stability, and interactions with biological systems.[4]

Q3: What methods are best for preparing this compound micelles?

A3: Common methods include thin-film hydration, nanoprecipitation (solvent injection), and dialysis.

  • Thin-Film Hydration: Involves dissolving the this compound and the hydrophobic drug in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer.[3][4] This is a widely used and robust method.

  • Nanoprecipitation: The polymer and drug are dissolved in a water-miscible solvent, which is then rapidly injected into an aqueous phase under stirring, causing the nanoparticles to form spontaneously.

Q4: How do I accurately measure encapsulation efficiency?

A4: Measuring EE% requires separating the encapsulated drug from the free, unencapsulated drug.[3]

  • Separation: Techniques include size exclusion chromatography (SEC), dialysis, or centrifugation/ultrafiltration.[11][12]

  • Quantification: After separation, the amount of free drug in the supernatant/filtrate/eluent is quantified using methods like HPLC or UV-Vis spectroscopy.[13]

  • Calculation (Indirect Method): The EE% is calculated by subtracting the amount of free drug from the total initial amount of drug used.[11]

Direct methods, which involve disrupting the micelles with a solvent and measuring the drug inside, can also be used for comparison to ensure accuracy.[11][14]

Data Summary Tables

Table 1: Influence of Formulation Parameters on Nanoparticle Properties

Parameter VariedDrug/Polymer RatioPolymer ConcentrationSonication Time
Effect on EE% Decreases significantly at very high ratiosGenerally increases up to a plateau, then may decrease[2][15]Increases to an optimal point; excessive time may cause degradation
Effect on Particle Size (nm) Minor changes unless aggregation occursCan increase with higher concentrations[2]Decreases to a minimum size
Effect on PDI May increase at very high ratios (aggregation)May increase if concentration is too highDecreases with optimized time

Table 2: Troubleshooting Checklist

IssuePotential CauseRecommended Action
Low EE% Suboptimal drug-to-polymer ratioTest a range of ratios (e.g., 1:5, 1:10, 1:20 by weight)
Poor drug-core compatibilityIf possible, modify drug to increase hydrophobicity or select a different polymer
Inefficient formulation methodEnsure complete solvent removal for film hydration; optimize injection speed for nanoprecipitation
High PDI Insufficient homogenizationIncrease sonication time/power or number of extrusion cycles[3]
Hydration below transition temp.Ensure hydration buffer temperature is above the lipid's Tc
Drug Leakage Micelle disassembly upon dilutionConsider cross-linking strategies or use a higher molecular weight polymer
Poor storageStore at 4°C in a stable buffer; conduct stability studies

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration
  • Preparation: Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical starting drug-to-polymer weight ratio is 1:10.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[3]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove all residual solvent.[4]

  • Hydration: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the flask. Hydrate the film by gentle agitation at a temperature above the phase transition temperature of DSPE (approx. 74°C).

  • Size Reduction: To achieve a uniform size distribution, subject the resulting nanoparticle suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]

Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
  • Separation of Free Drug: Use a centrifugal filter device (e.g., Amicon® Ultra with a 30-50 kDa MWCO) to separate the nanoparticle suspension. Place a sample of the formulation into the device and centrifuge according to the manufacturer's instructions. This retains the nanoparticles while allowing the free, unencapsulated drug to pass into the filtrate.[12][16]

  • Quantification: Measure the concentration of the drug in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[13]

  • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Diagrams and Workflows

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_char Characterization Phase prep1 Dissolve Drug & DSPE-pSar66 in Organic Solvent prep2 Create Thin Film via Rotary Evaporation prep1->prep2 prep3 Dry Film Under High Vacuum prep2->prep3 form1 Hydrate Film with Aqueous Buffer (T > Tc) prep3->form1 form2 Size Reduction (Sonication or Extrusion) form1->form2 char1 Measure Particle Size & PDI (e.g., DLS) form2->char1 char2 Separate Free Drug (e.g., Centrifugal Filter) form2->char2 char3 Quantify Free & Total Drug (e.g., HPLC, UV-Vis) char2->char3 char4 Calculate EE% & Drug Loading char3->char4

Caption: Experimental workflow for nanoparticle formulation and characterization.

G start Low Encapsulation Efficiency Observed q1 Is Drug/Polymer Ratio Optimized? start->q1 q2 Is Lipid Film Thin & Uniform? q1->q2 Yes sol1 Systematically Test Lower Drug Ratios q1->sol1 No q3 Was Hydration Buffer pH Correct? q2->q3 Yes sol2 Ensure Complete Solvent Removal; Re-create Film q2->sol2 No q4 Is Drug Sufficiently Hydrophobic? q3->q4 Yes sol3 Adjust Buffer pH to Optimize Drug Partitioning q3->sol3 No sol4 Consider Drug Modification or Different Lipid Anchor q4->sol4 No

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

Technical Support Center: Preventing Aggregation of DSPE-Polysarcosine66 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of DSPE-polysarcosine66 nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nanoparticle formulations?

This compound is a lipid-polymer conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polysarcosine chain of 66 repeating units.[1] Polysarcosine is a hydrophilic, non-ionic polypeptoid that acts as a "stealth" agent, similar to polyethylene (B3416737) glycol (PEG), to stabilize nanoparticles.[2][3] This polymer layer provides a steric barrier that helps prevent opsonization by serum proteins, reduces immunogenicity, and prolongs circulation time in vivo.[1][3] Its use can enhance the stability and therapeutic efficacy of the nanoparticle formulation.

Q2: My this compound nanoparticles are aggregating immediately after formulation. What are the likely causes?

Immediate aggregation is often due to suboptimal formulation or process parameters. Key factors to investigate include:

  • Inadequate Stabilization: The concentration of this compound may be too low to provide sufficient steric hindrance to prevent particle-particle interactions.

  • Incorrect pH: The surface charge of the nanoparticles, which contributes to their stability, is highly dependent on the pH of the medium.

  • High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • High Lipid Concentration: A high overall lipid concentration during formulation can increase the frequency of particle collisions, promoting aggregation.

Q3: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?

Aggregation during storage is a common issue and can be influenced by several factors:

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce mechanical stress and lead to particle fusion and aggregation. If freezing is necessary, the use of cryoprotectants is recommended.

  • Inappropriate Storage Buffer: The pH and ionic strength of the storage buffer can change over time, leading to destabilization. It is crucial to use a well-buffered system.

  • Mechanical Agitation: Gentle handling is recommended as mechanical stress from vigorous shaking or stirring can induce aggregation.

  • Light Exposure: Some components of the nanoparticle formulation may be sensitive to light. Storage in the dark is a good practice.

Q4: What is the optimal concentration of this compound to use?

The optimal concentration of this compound is formulation-dependent. Generally, increasing the concentration of the polymer-lipid conjugate can lead to a decrease in nanoparticle size and improved stability. However, excessively high concentrations can sometimes promote micelle formation instead of nanoparticle assembly. It is recommended to empirically determine the optimal concentration for your specific lipid composition and payload.

Q5: How does the polysarcosine chain length affect nanoparticle stability?

The length of the polysarcosine chain can influence the "stealth" properties and stability of the nanoparticles. While specific data for the 66-unit chain is limited, studies on other polysarcosine lengths suggest that longer chains can lead to a more neutral surface charge and reduced protein adsorption, which can enhance stability and circulation time.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common aggregation issues with this compound nanoparticles.

Issue 1: High Polydispersity Index (PDI) and Large Particle Size Immediately After Formulation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Formulation Process Minor variations in the experimental procedure can lead to significant differences in particle size. This includes factors like the rate of solvent addition, stirring speed, and temperature. Solution: Standardize your protocol meticulously. Utilize automated or semi-automated systems for nanoparticle preparation to ensure reproducibility.
Suboptimal Lipid Ratios The molar ratio of this compound to other lipids is critical. Solution: Systematically vary the molar percentage of this compound in your formulation. A common starting point for similar PEGylated lipids is 1-5 mol%.
Inefficient Size Reduction The initial formulation method (e.g., thin-film hydration) often produces large, multilamellar vesicles. Solution: Incorporate a size reduction step such as sonication or extrusion through polycarbonate membranes with a defined pore size.
Inappropriate Solvent/Buffer The type of organic solvent used to dissolve the lipids and the properties of the aqueous buffer (pH, ionic strength) can significantly alter particle size. Solution: Ensure consistent solvent quality and buffer preparation. The pH of the hydration buffer should be carefully controlled.
Issue 2: Nanoparticle Aggregation During Storage

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Freeze-Thaw Stress The formation of ice crystals during freezing can physically damage the nanoparticles, leading to aggregation upon thawing. Solution: Avoid freezing if possible and store at 4°C. If freezing is necessary, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., 5% w/v) to the nanoparticle suspension before freezing and store at -80°C.
Inappropriate Storage Buffer pH Changes in pH can alter the surface charge of the nanoparticles, leading to reduced electrostatic repulsion. Solution: Store nanoparticles in a buffered solution at a pH that has been optimized for stability. For many lipid nanoparticles, a slightly acidic to neutral pH is often optimal.
High Ionic Strength of Storage Buffer High salt concentrations can shield the surface charge of the nanoparticles, promoting aggregation. Solution: Use a buffer with low ionic strength for storage. If a physiological ionic strength is required for the application, consider strategies to improve steric stabilization.
Mechanical Stress Vigorous vortexing or shaking can induce aggregation. Solution: Handle the nanoparticle suspension gently. For resuspension, use gentle swirling or inversion instead of vigorous agitation.

Data Presentation

Table 1: Illustrative Example of the Effect of DSPE-PEG Concentration on Nanoparticle Properties

This table presents data for a DSPE-PEG2k system as a specific example. Researchers should perform similar optimization for their this compound formulation.

DSPE-PEG2k Concentration (w/w ratio with prodrug)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0:10 (No DSPE-PEG2k)> 300> 0.5-5.2
1:9~150~0.25-15.8
2:8~120~0.15-20.1
3:7~110~0.18-22.5

Data adapted from a study on ester prodrug self-assembly nanoparticles. The trend of decreasing size and PDI with increasing DSPE-polymer concentration is generally applicable.

Table 2: Illustrative Example of the Effect of pH on Nanoparticle Stability

This table presents generalized data for lipid-biopolymer nanoparticles. The optimal pH range for this compound nanoparticles should be determined experimentally.

pHAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Appearance
2.0< 300< 0.3High PositiveStable Dispersion
4.0< 300< 0.3High PositiveStable Dispersion
6.0< 300< 0.3Moderately PositiveStable Dispersion
8.0> 500> 0.5Near NeutralAggregation/Precipitation

Data trends adapted from a study on curcumin-loaded self-assembled lipid-biopolymer nanoparticles.

Experimental Protocols

Protocol 1: this compound Nanoparticle Formulation by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and other lipids (e.g., structural lipids, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This initial suspension will contain large, multilamellar vesicles.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Sonicate the suspension using a probe sonicator on ice to reduce the particle size. Optimize sonication time and power to achieve the desired size and a low PDI.

    • Extrusion: Subject the suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). For a more uniform size distribution, the extrusion process can be repeated multiple times.

  • Purification:

    • Remove any unencapsulated material by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer to a suitable concentration for the instrument. For DLS, this is typically in the range of 0.1 to 1 mg/mL.

  • DLS Measurement (Size and PDI):

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform the measurement to determine the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered to indicate a monodisperse population.

  • Zeta Potential Measurement:

    • Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities.

    • Inject the sample into the specialized zeta potential cell.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential. A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability due to strong inter-particle repulsion.

Mandatory Visualization

Aggregation_Causes Aggregation Nanoparticle Aggregation Formulation Suboptimal Formulation Formulation->Aggregation Low_pSar Low DSPE-pSar66 Concentration Formulation->Low_pSar High_Lipid High Lipid Concentration Formulation->High_Lipid Wrong_pH Incorrect pH Formulation->Wrong_pH High_Salt High Ionic Strength Formulation->High_Salt Process Inadequate Process Process->Aggregation No_Sizing No Size Reduction Process->No_Sizing Agitation Mechanical Agitation Process->Agitation Storage Improper Storage Storage->Aggregation Temp Freeze-Thaw Cycles Storage->Temp Buffer Unstable Buffer Storage->Buffer

Caption: Key factors contributing to nanoparticle aggregation.

Troubleshooting_Workflow Start Start: Nanoparticle Aggregation Observed Check_Formulation Review Formulation Parameters Start->Check_Formulation Check_Process Analyze Process Parameters Start->Check_Process Check_Storage Evaluate Storage Conditions Start->Check_Storage Optimize_pSar Optimize DSPE-pSar66 Concentration Check_Formulation->Optimize_pSar Optimize_pH_Salt Adjust pH and Ionic Strength Check_Formulation->Optimize_pH_Salt Implement_Sizing Implement/Optimize Size Reduction Check_Process->Implement_Sizing Control_Mixing Standardize Mixing/ Agitation Check_Process->Control_Mixing Optimize_Temp Optimize Storage Temp (4°C vs -80°C w/ cryo) Check_Storage->Optimize_Temp Stable_Buffer Use Stable Storage Buffer Check_Storage->Stable_Buffer End Stable Nanoparticles Optimize_pSar->End Optimize_pH_Salt->End Implement_Sizing->End Control_Mixing->End Optimize_Temp->End Stable_Buffer->End

References

Technical Support Center: The Impact of Cholesterol on DSPE-Polysarcosine66 Liposome Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cholesterol on the rigidity of DSPE-polysarcosine66 liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of adding cholesterol to my this compound liposome (B1194612) formulation?

A1: Incorporating cholesterol into your this compound liposome formulation is expected to increase the rigidity of the lipid bilayer. Cholesterol molecules insert themselves between the phospholipid tails, leading to a more ordered and condensed membrane structure. This reduces the lateral movement of the this compound molecules, thereby decreasing membrane fluidity and increasing rigidity. At high concentrations, cholesterol can prevent the phospholipid chains from crystallizing at low temperatures, maintaining a level of fluidity.[1][2][3]

Q2: How does the rigidity of this compound liposomes affect their function as drug delivery vehicles?

A2: The rigidity of the liposomal membrane is a critical parameter that influences the stability, drug release profile, and in vivo circulation time of the liposomes.[4] Increased rigidity due to cholesterol can lead to:

  • Enhanced Stability: More rigid liposomes are generally more stable during storage and in biological fluids, reducing premature drug leakage.[5]

  • Slower Drug Release: A less fluid membrane can slow down the diffusion of encapsulated drugs, leading to a more sustained release profile.

  • Longer Circulation Time: Increased rigidity can contribute to a longer circulation half-life by minimizing interactions with plasma proteins and uptake by the reticuloendothelial system (RES).

Q3: What is the optimal concentration of cholesterol to use in my this compound liposome formulation?

A3: The optimal cholesterol concentration is application-dependent and needs to be determined empirically. A common starting point for liposome formulations is a molar ratio of phospholipid to cholesterol of 2:1. However, the ideal ratio can vary. It is recommended to prepare a series of formulations with varying cholesterol concentrations (e.g., 0 mol% to 50 mol%) and characterize their rigidity, stability, and drug release properties to identify the optimal formulation for your specific application.

Q4: Are there any potential negative effects of adding too much cholesterol?

A4: Yes, excessive cholesterol can have detrimental effects. High concentrations of cholesterol can lead to the formation of cholesterol crystals within the bilayer, which can disrupt the membrane integrity and lead to instability and drug leakage. It can also, in some cases, limit the diffusion process of the liposomes. Therefore, it is crucial to optimize the cholesterol content.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpectedly low liposome rigidity. 1. Insufficient cholesterol concentration. 2. Inaccurate quantification of lipids. 3. Degradation of cholesterol or lipids. 4. Issues with the rigidity measurement technique.1. Increase the molar ratio of cholesterol in the formulation. 2. Verify the concentration of your lipid and cholesterol stock solutions using appropriate analytical techniques. 3. Use fresh, high-purity lipids and cholesterol and store them under appropriate conditions (e.g., protected from light and oxygen). 4. Calibrate your instrument (e.g., AFM, DLS) and review the experimental protocol for the rigidity measurement.
High polydispersity index (PDI) of liposomes after adding cholesterol. 1. Inefficient homogenization or extrusion. 2. Formation of cholesterol crystals at high concentrations.1. Ensure thorough homogenization of the lipid film and optimize the extrusion process (e.g., number of cycles, membrane pore size). 2. Observe the formulation for any signs of precipitation. Consider reducing the cholesterol concentration or using a different lipid composition.
Inconsistent drug release profiles between batches. 1. Variation in cholesterol incorporation efficiency. 2. Inconsistent liposome size and lamellarity.1. Standardize the liposome preparation method to ensure consistent cholesterol incorporation. 2. Strictly control the parameters of your preparation method (e.g., hydration time, extrusion pressure) to maintain batch-to-batch consistency in liposome characteristics.

Quantitative Data Summary

Cholesterol (mol%) Expected Young's Modulus (MPa) Expected Membrane Fluidity (Arbitrary Units) Observations
010 ± 20.8 ± 0.1Flexible and less stable liposomes.
1025 ± 30.6 ± 0.1Increased rigidity and stability.
2045 ± 40.4 ± 0.05Significant increase in rigidity.
3060 ± 50.2 ± 0.05Highly rigid and stable liposomes.
4055 ± 60.3 ± 0.05Potential onset of decreased rigidity due to phase separation.
5040 ± 70.5 ± 0.1Possible formation of cholesterol domains, leading to decreased overall rigidity.

Experimental Protocols

Liposome Preparation using Thin-Film Hydration Method

This protocol describes the preparation of this compound liposomes with varying cholesterol concentrations.

Materials:

  • This compound

  • Cholesterol

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipid.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid phase transition temperature.

    • Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

Measurement of Liposome Rigidity using Atomic Force Microscopy (AFM)

This protocol provides a general method for assessing the rigidity of liposomes.

Materials:

  • Liposome suspension

  • Freshly cleaved mica substrate

  • Deionized water

  • Atomic Force Microscope (AFM) with tapping mode capability

Procedure:

  • Sample Preparation:

    • Immobilize the liposomes on a freshly cleaved mica surface by incubating a dilute suspension of liposomes on the mica for a defined period.

    • Gently rinse the surface with deionized water to remove unadsorbed liposomes.

  • AFM Imaging:

    • Image the adsorbed liposomes in tapping mode in liquid. This minimizes the deformation of the soft liposomes by the AFM tip.

    • Acquire height and phase images of the liposomes.

  • Data Analysis:

    • Measure the height and width of individual liposomes from the AFM images.

    • The rigidity of the liposomes can be inferred from the deformation of the liposomes upon adsorption to the substrate. A more rigid liposome will show less deformation (i.e., a height closer to its diameter in solution).

    • For a more quantitative analysis, force-indentation curves can be recorded on the top of the liposomes. The Young's modulus, a measure of stiffness, can be calculated by fitting these curves with an appropriate contact mechanics model (e.g., Hertz model).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve this compound and Cholesterol in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Aqueous Buffer prep2->prep3 prep4 Extrusion through Polycarbonate Membrane prep3->prep4 char1 Size and Zeta Potential (DLS) prep4->char1 Characterize char2 Morphology (TEM/Cryo-TEM) prep4->char2 char3 Rigidity Measurement (AFM) prep4->char3

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

cholesterol_rigidity cluster_relationship Cholesterol's Impact on Liposome Properties cholesterol Increasing Cholesterol Concentration ordering Increased Acyl Chain Ordering cholesterol->ordering packing Tighter Lipid Packing cholesterol->packing fluidity Decreased Membrane Fluidity ordering->fluidity packing->fluidity rigidity Increased Liposome Rigidity fluidity->rigidity

Caption: Logical relationship showing how increasing cholesterol concentration leads to increased liposome rigidity.

References

Technical Support Center: DSPE-Polysarcosine66 Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-polysarcosine66. This resource is designed for researchers, scientists, and drug development professionals to address potential immunogenicity issues and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios you may encounter when working with this compound formulations.

Q1: I am observing an unexpected immune response with my this compound liposomes. What are the potential causes?

A1: While DSPE-polysarcosine is designed to have low immunogenicity, several factors related to the physicochemical properties of the final nanoparticle formulation can contribute to an undesired immune response. These include:

  • Nanoparticle Size: Larger nanoparticles (in the range of 40-250 nm) have a higher potential to activate the complement system.[1] It is crucial to ensure your liposome (B1194612) formulations have a consistent and controlled size distribution.

  • Surface Charge: Although polysarcosine provides a neutral surface shield, an incomplete or patchy coating can expose the underlying charge of the liposomes. Both positively and negatively charged liposomes can activate the complement system through the alternative and classical pathways, respectively.

  • Polysarcosine Chain Density and Length: A high surface density of polysarcosine chains is crucial for its "stealth" properties. Insufficient density can lead to recognition by the immune system. Similarly, the length of the polysarcosine chain can influence immunogenicity.

  • Aggregation: Aggregation of nanoparticles can lead to larger particulate matter, which is more likely to be recognized and cleared by the immune system, potentially triggering an immune response.

Q2: My this compound liposome formulation is showing aggregation. How can I troubleshoot this?

A2: Aggregation can be a significant issue leading to unreliable results and potential immunogenicity. Here are some troubleshooting steps:

  • Verify Lipid Film Hydration: Ensure the lipid film is fully hydrated during liposome preparation. Incomplete hydration can lead to the formation of unstable, aggregation-prone vesicles.

  • Optimize Extrusion/Sonication: If you are using extrusion or sonication to control liposome size, ensure the process is optimized. Insufficient energy input may result in larger, less stable liposomes.

  • Check Buffer Conditions: The ionic strength and pH of your buffer can influence liposome stability. Ensure your buffer is appropriate for your formulation and storage conditions.

  • Storage Conditions: Store liposomes at the recommended temperature (typically 4°C) and avoid freeze-thaw cycles unless your formulation is specifically designed for it.

  • Characterize Regularly: Use Dynamic Light Scattering (DLS) to regularly monitor the size and polydispersity index (PDI) of your liposome suspension to detect aggregation early.

Q3: How can I minimize the risk of complement activation with my this compound formulations?

A3: Minimizing complement activation is key to reducing the immunogenic potential of your nanoparticles. Consider the following:

  • Optimize Polysarcosine Coating: Aim for a high density of polysarcosine chains on the liposome surface to effectively shield the underlying lipids.

  • Control Particle Size: Maintain a small and uniform particle size, ideally below 100 nm, to reduce the likelihood of complement activation.[1]

  • Ensure Neutral Surface Charge: Verify the near-neutral surface charge of your final formulation using zeta potential measurements. A significant deviation from neutrality may indicate issues with the polysarcosine coating.

  • Use High-Purity Reagents: Ensure all lipids and other reagents are of high purity to avoid contaminants that could trigger an immune response.

Data Presentation

The following tables summarize key quantitative data from studies on polysarcosine immunogenicity.

Table 1: Effect of Polysarcosine Chain Length and Density on Immune Response

Polysarcosine Chain Length (mers)Molar Density on LiposomeObserved Immune ResponseReference
6815 mol%Longest blood circulation time, attenuated Accelerated Blood Clearance (ABC) phenomenon.
23, 45, 685, 10, 15 mol%Similar anti-polysarcosine IgM response across all formulations.

Table 2: Influence of Nanoparticle Physical Properties on Immunogenicity

Nanoparticle TypeDiameter (nm)Key FindingReference
Polymeric Micelle (G1)35Largest amount of IgM production after two administrations.
Vesicle (G3)229Largest amount of IgG3 production after two administrations. Highest augmented avidity of IgG3.
Vesicle (G4)85High IgG3 production after two administrations.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize your this compound formulations and assess their immunogenic potential.

This compound Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a narrow size distribution.

  • Purification: Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.

Liposome Characterization

a) Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C) and the viscosity and refractive index of the dispersant.

  • Measurement: Place the diluted sample in a clean cuvette and perform the measurement. The instrument will report the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.

b) Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • Instrument Setup: Use an appropriate capillary cell for zeta potential measurement. Set the instrument parameters, including the dielectric constant of the dispersant.

  • Measurement: Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential. A value close to neutral (e.g., between -10 mV and +10 mV) indicates effective shielding by the polysarcosine layer.

In Vitro Complement Activation Assay (ELISA-based)

This protocol is for the detection of the complement activation product iC3b.

  • Serum Incubation: Incubate the this compound liposome suspension with human serum (e.g., at a 1:1 ratio) at 37°C for 30 minutes. Include a positive control (e.g., zymosan) and a negative control (buffer).

  • Sample Dilution: Stop the reaction by adding EDTA and dilute the serum samples in a sample diluent.

  • ELISA Procedure:

    • Coat a microplate with a capture antibody specific for iC3b.

    • Block the plate to prevent non-specific binding.

    • Add the diluted serum samples to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add a substrate for the enzyme.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the concentration of iC3b in the samples by comparing the absorbance to a standard curve. An increase in iC3b concentration compared to the negative control indicates complement activation.

Anti-Polysarcosine IgM/IgG Detection (Indirect ELISA)
  • Antigen Coating: Coat the wells of a microtiter plate with this compound liposomes or a polysarcosine-conjugated protein (e.g., BSA-pSar) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add diluted serum samples from immunized animals or human subjects to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody isotype you are testing for (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the amount of anti-polysarcosine antibodies in the serum.

Visualizations

Logical Relationships Influencing Immunogenicity

Immunogenicity_Factors cluster_response Immune Response Size Size Complement_Activation Complement Activation Size->Complement_Activation Surface_Charge Surface Charge Surface_Charge->Complement_Activation PSar_Density pSar Density PSar_Density->Complement_Activation influences PSar_Length pSar Length Antibody_Production Antibody Production (IgM, IgG) PSar_Length->Antibody_Production influences Aggregation Aggregation Aggregation->Complement_Activation Complement_Activation->Antibody_Production

Caption: Factors influencing the immunogenicity of this compound formulations.

Complement Activation Pathways by Nanoparticles

Complement_Activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Nanoparticle Nanoparticle Antibodies Antibodies (IgM, IgG) Nanoparticle->Antibodies MBL_Ficolins MBL/Ficolins Nanoparticle->MBL_Ficolins C3_hydrolysis Spontaneous C3 Hydrolysis Nanoparticle->C3_hydrolysis C1q C1q Antibodies->C1q C4_C2 C4, C2 C1q->C4_C2 C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 MASPs MASPs MBL_Ficolins->MASPs C4_C2_lectin C4, C2 MASPs->C4_C2_lectin C3_convertase_lectin C3 Convertase (C4b2a) C4_C2_lectin->C3_convertase_lectin C3_convertase_lectin->C3 FactorB_D Factor B, Factor D C3_hydrolysis->FactorB_D C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative C3_convertase_alternative->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b Terminal_Pathway Terminal Pathway (C5-C9, MAC) C3b->Terminal_Pathway

Caption: Overview of the complement activation pathways initiated by nanoparticles.

Experimental Workflow for Immunogenicity Assessment

Experimental_Workflow Start Start Liposome_Prep DSPE-pSar66 Liposome Preparation Start->Liposome_Prep Characterization Physicochemical Characterization (DLS, Zeta Potential) Liposome_Prep->Characterization In_Vitro_Assay In Vitro Complement Activation Assay Characterization->In_Vitro_Assay Animal_Immunization Animal Immunization Characterization->Animal_Immunization Data_Analysis Data Analysis & Interpretation In_Vitro_Assay->Data_Analysis Serum_Collection Serum Collection Animal_Immunization->Serum_Collection ELISA Anti-pSar Antibody ELISA (IgM, IgG) Serum_Collection->ELISA ELISA->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing the immunogenicity of this compound liposomes.

References

DSPE-Polysarcosine66: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DSPE-polysarcosine66, this technical support center provides essential information on storage, handling, and troubleshooting for experimental applications, particularly in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.

This compound is an amine-functionalized hydrophilic polymer increasingly used as a biocompatible alternative to PEGylated lipids in drug delivery systems.[1] Its polysarcosine component, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), offers "stealth" properties to nanoparticles, potentially reducing immunogenicity and improving circulation times.[1][2] This guide provides a comprehensive overview of best practices and solutions to common challenges encountered during the use of this compound.

Storage and Handling: Best Practices

Proper storage and handling of this compound are critical to ensure its stability and performance in experimental settings.

Key Storage and Handling Parameters for this compound

ParameterRecommendationCitation
Storage Temperature -20°C for long-term storage (months to years).[2][3]
0 - 4°C for short-term storage (days to weeks).[3]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical. The product is stable for a few weeks during ordinary shipping.[3]
Stability At least 4 years when stored at -20°C.[1]
Storage Conditions Store in a dry, dark place.[3]
Reconstitution from Powder

When working with this compound in powder form, a precise reconstitution protocol is essential for achieving consistent results.

Recommended Reconstitution Protocol

  • Solvent Selection: this compound is soluble in organic solvents such as chloroform (B151607) and methanol. For lipid nanoparticle formulations, ethanol (B145695) is a commonly used solvent.

  • Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add the desired volume of the chosen solvent to the vial to achieve the target concentration.

  • Dissolution:

    • Vortex the vial for 10-20 seconds to facilitate dissolution.

    • If necessary, sonicate the solution in a bath sonicator for 2-5 minutes to ensure complete dissolution.

  • Storage of Stock Solution: Store the reconstituted stock solution at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[3]

Troubleshooting Guide for LNP Formulations

The formulation of lipid nanoparticles using this compound can present challenges. This guide addresses common issues and provides actionable solutions.

IssuePotential CauseTroubleshooting StepsCitation
LNP Aggregation Suboptimal pH of the aqueous phase.Ensure the pH of the aqueous buffer is appropriate for the ionizable lipid used. For many formulations, an acidic pH (e.g., 4.0-5.0) is required during formation to protonate the ionizable lipid.[4]
Inefficient mixing during formulation.For microfluidic mixing, ensure a consistent and appropriate total flow rate and flow rate ratio. For manual methods like ethanol injection, ensure rapid and consistent mixing.[4]
Inappropriate storage conditions.Store LNPs at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included in the formulation.[4]
Low Encapsulation Efficiency Suboptimal lipid composition.Optimize the molar ratio of the different lipid components, including the ionizable lipid, helper lipid, cholesterol, and this compound.[5]
Issues with the drug-to-lipid ratio.An excessively high drug-to-lipid ratio can disrupt the LNP structure. Consider reducing this ratio during formulation.[6]
Inefficient mixing or formulation method.Ensure the chosen formulation method (e.g., microfluidics, thin-film hydration) is suitable for the specific application and is performed correctly.[7]
Unexpected Biological Performance (e.g., rapid clearance, low efficacy) Insufficient "stealth" properties.The molar percentage of this compound can influence the density of the hydrophilic corona. Increasing the molar percentage may improve circulation time. The length of the polysarcosine chain also plays a role in stealth properties.[8]
Inappropriate particle size or surface charge.Characterize the size, polydispersity index (PDI), and zeta potential of the LNPs. The size can affect clearance by the immune system, and the surface charge can influence interactions with cells and proteins.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar percentage of this compound to use in a liposomal formulation?

A1: The optimal molar percentage of this compound can vary depending on the specific application and desired characteristics of the nanoparticles. However, a common starting point is between 1.5 to 10 mol%. The density of the polysarcosine on the nanoparticle surface is a critical factor for stability and circulation longevity.

Q2: What is the critical micelle concentration (CMC) of this compound?

Q3: Is this compound a direct replacement for DSPE-PEG?

A3: DSPE-polysarcosine is being investigated as a promising alternative to DSPE-PEG due to its biocompatibility and potentially lower immunogenicity.[10] While it serves a similar function in providing a hydrophilic corona to nanoparticles, its physicochemical properties are not identical to DSPE-PEG. Therefore, formulation parameters may need to be re-optimized when substituting DSPE-PEG with DSPE-polysarcosine.

Q4: Are there any known effects of polysarcosine on cellular signaling pathways?

A4: Polysarcosine is generally considered to be a "stealth" polymer with low protein adsorption and minimal interaction with cells, similar to PEG.[11][12] This property is advantageous for drug delivery as it can reduce non-specific uptake and prolong circulation time.[13] Current research has not highlighted any specific interference with major cellular signaling pathways, suggesting it is a relatively inert excipient in this context.

Experimental Protocols and Workflows

Detailed Methodology for mRNA LNP Formulation and Characterization

This protocol provides a general framework for the formulation of mRNA-loaded lipid nanoparticles using this compound via microfluidic mixing, followed by essential characterization steps.[14]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • This compound

  • mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Protocol:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at the desired concentrations.

    • Combine the individual lipid stock solutions to create a final lipid mixture with the desired molar ratio.

  • LNP Formulation:

    • Prepare the aqueous phase by dissolving the mRNA in the appropriate acidic buffer.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes for the microfluidic device.

    • Set the desired total flow rate and flow rate ratio on the microfluidic device and initiate mixing.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • Dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette (e.g., 20,000 MWCO) to remove ethanol and exchange the buffer.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs in PBS using electrophoretic light scattering.

    • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) in the presence and absence of a lysing agent (e.g., Triton X-100).

Logical Workflow for LNP Formulation

The following diagram illustrates a logical workflow for the development and characterization of this compound containing lipid nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_char Characterization cluster_eval Evaluation & Optimization prep_lipids Prepare Lipid Stock Solutions in Ethanol mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mix purify Dialysis/ Buffer Exchange (PBS, pH 7.4) mix->purify dls Size (DLS) & PDI purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee eval In Vitro / In Vivo Evaluation dls->eval zeta->eval ee->eval optimize Optimize Formulation (if necessary) eval->optimize optimize->prep_lipids

References

Technical Support Center: Optimizing DSPE-Polysarcosine66 Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Polysarcosine66 (DSPE-pSar66) coatings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stealth properties of your nanoparticle formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-pSar66 and why is it used for nanoparticle coatings?

DSPE-pSar66 is a lipid-polypeptoid conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a polysarcosine chain of 66 repeating units. It is used as a coating for nanoparticles, such as liposomes and micelles, to impart "stealth" characteristics. Polysarcosine is a non-ionic, hydrophilic polypeptoid that is considered a potential alternative to polyethylene (B3416737) glycol (PEG).[1][2] Its primary function is to create a hydrophilic shield around the nanoparticle, which can reduce protein adsorption and minimize uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the body.[3][4][5]

Q2: What are the main advantages of DSPE-pSar66 over DSPE-PEG coatings?

DSPE-pSar66 offers several potential advantages over the more traditional DSPE-PEG coatings:

  • Reduced Immunogenicity: Some patients exhibit hypersensitivity reactions to PEGylated nanoparticles. Polysarcosine has been shown to have a reduced immunostimulatory response, including lower proinflammatory cytokine secretion and reduced complement activation.

  • Improved In Vivo Performance: Studies have indicated that polysarcosine-coated nanoparticles can have a longer circulation time in the blood compared to their PEGylated counterparts.

  • Biodegradability: Polysarcosine is based on the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), suggesting better biodegradability compared to the non-biodegradable nature of PEG.

Q3: What are the critical parameters to consider when formulating DSPE-pSar66 coated nanoparticles?

The successful formulation of stable and effective DSPE-pSar66 coated nanoparticles depends on several factors:

  • Molar Fraction of DSPE-pSar66: The density of the polysarcosine brush on the nanoparticle surface is crucial. A sufficient density is required to form a protective layer that prevents protein adsorption.

  • Chain Length of Polysarcosine: The length of the polysarcosine chain influences the thickness of the hydrophilic layer and can impact circulation time.

  • Lipid Composition: The other lipids in the formulation will affect the stability, drug loading capacity, and release characteristics of the nanoparticles.

  • Preparation Method: The method used to prepare the nanoparticles (e.g., thin-film hydration, ethanol (B145695) injection, microfluidics) can significantly impact their final size, polydispersity, and encapsulation efficiency.

Troubleshooting Guide

Problem 1: My DSPE-pSar66 coated nanoparticles are aggregating.

Possible Causes and Solutions:

  • Cause: Insufficient surface coverage by the polysarcosine chains, leading to exposed hydrophobic regions and subsequent particle aggregation.

    • Solution: Increase the molar percentage of DSPE-pSar66 in your lipid formulation. Optimization experiments are necessary to find the ideal concentration that ensures colloidal stability.

  • Cause: Improper hydration or formulation process.

    • Solution: Ensure that the lipid film is fully hydrated above the phase transition temperature of the lipids. Utilize sonication or extrusion to achieve a uniform size distribution and reduce the likelihood of aggregation. The use of microfluidics can also offer better control over particle formation and reduce aggregation.

  • Cause: High ionic strength of the buffer.

    • Solution: Evaluate the stability of your nanoparticles in different buffers and at various ionic strengths. Polysarcosine-coated nanoparticles generally show good stability in a wide pH range and saline conditions.

Problem 2: The circulation half-life of my nanoparticles is shorter than expected.

Possible Causes and Solutions:

  • Cause: Inadequate "stealth" properties, leading to rapid clearance by the mononuclear phagocyte system.

    • Solution 1: Increase the molar ratio of DSPE-pSar66 to enhance the density of the protective polysarcosine brush on the nanoparticle surface.

    • Solution 2: Consider using a longer polysarcosine chain if available. The molecular weight of the hydrophilic polymer can influence the effectiveness of the stealth coating.

  • Cause: Formation of a protein corona that masks the stealth coating.

    • Solution: While polysarcosine is designed to reduce protein adsorption, it may not eliminate it completely. Characterize the protein corona of your nanoparticles using techniques like SDS-PAGE or mass spectrometry to understand which proteins are binding and potentially tailor the surface chemistry further.

Problem 3: I am observing low drug encapsulation efficiency.

Possible Causes and Solutions:

  • Cause: The physicochemical properties of the drug are not compatible with the lipid bilayer or the nanoparticle core.

    • Solution: For hydrophobic drugs, modify the lipid composition to enhance drug partitioning into the bilayer. For hydrophilic drugs, optimizing the aqueous core volume and the preparation method (e.g., reverse-phase evaporation) can improve encapsulation.

  • Cause: Premature leakage of the drug during the formulation process.

    • Solution: Optimize the formulation temperature and extrusion process. For temperature-sensitive drugs, consider using a lower temperature process. The choice of lipids with a higher phase transition temperature can also improve drug retention.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Polysarcosine and PEG Coated Nanoparticles

ParameterDSPE-pSar Coated NanoparticlesDSPE-PEG Coated NanoparticlesReference
Zeta Potential Near-neutralNear-neutral
Colloidal Stability Good in a wide pH range and saline conditionsGenerally good, but can be sensitive to high salt
Protein Adsorption Reduced protein interactionReduced protein interaction
Blood Circulation Time Longer circulation time observed in some studiesEstablished long-circulation properties
Immunogenicity Lower proinflammatory cytokine secretion and complement activationCan induce hypersensitivity reactions in some cases

Experimental Protocols

Protocol 1: Preparation of DSPE-pSar66 Coated Liposomes via Thin-Film Hydration

  • Lipid Mixture Preparation:

    • Dissolve the desired lipids (e.g., DSPC, Cholesterol) and DSPE-pSar66 in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the components should be carefully calculated.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Ensure the temperature is maintained above the phase transition temperature of the lipids.

  • Film Drying:

    • Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The hydration temperature should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated for a sufficient number of cycles (e.g., 11-21 times) to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated drug or free DSPE-pSar66 by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_process 2. Processing cluster_char 3. Characterization a Dissolve Lipids & DSPE-pSar66 b Form Thin Lipid Film (Rotary Evaporation) a->b c Hydrate Film with Aqueous Buffer b->c d Size Reduction (Extrusion) c->d e Purification (SEC/Dialysis) d->e f DLS (Size, PDI, Zeta Potential) e->f g Encapsulation Efficiency e->g h In Vitro/In Vivo Studies e->h

Caption: Workflow for the preparation and characterization of DSPE-pSar66 coated liposomes.

stealth_mechanism cluster_nanoparticle Nanoparticle Core cluster_coating Surface Coating cluster_environment Biological Environment NP Drug Payload DSPE DSPE Anchor pSar Polysarcosine Chains DSPE->pSar covalent linkage Protein Opsonin Proteins pSar->Protein Steric Hindrance Macrophage Macrophage Protein->Macrophage Opsonization (Blocked)

Caption: Mechanism of stealth action for DSPE-pSar66 coated nanoparticles.

References

Validation & Comparative

DSPE-Polysarcosine66 vs. DSPE-PEG: A Comparative Guide to Drug Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of liposomal and nanoparticle-based drug delivery systems is a critical factor in determining their in-vivo performance. For years, polyethylene (B3416737) glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation times. However, the emergence of polysarcosine (pSar) as a viable alternative has sparked considerable interest in the research community. This guide provides a detailed comparison of drug delivery systems modified with DSPE-polysarcosine66 and the commonly used DSPE-PEG, supported by experimental data and detailed methodologies.

Executive Summary

Polysarcosine, a polymer of the endogenous amino acid sarcosine, presents itself as a promising alternative to PEG in drug delivery applications.[1] Preclinical studies suggest that polysarcosine-coated nanoparticles exhibit comparable or even superior "stealth" properties to their PEGylated counterparts. Notably, polysarcosinylated conjugates have been shown to elicit reduced immunogenic responses, potentially overcoming the accelerated blood clearance (ABC) phenomenon sometimes observed with PEGylated carriers upon repeated administration.[2] Furthermore, some studies indicate that polysarcosine modification can lead to enhanced cellular uptake and improved antitumor efficacy compared to PEGylation.[3] This guide will delve into the quantitative data and experimental protocols that underpin these findings.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of drug delivery systems modified with this compound versus DSPE-PEG2000. It is important to note that while direct comparative data for this compound is emerging, some of the data presented here is based on studies using polysarcosine of varying chain lengths, which is indicative of the general performance of this polymer class.

Table 1: Physicochemical Properties

PropertyThis compound LiposomesDSPE-PEG2000 LiposomesReference
Hydrodynamic Diameter (nm) Approx. 120 - 150Approx. 110 - 140[4]
Polydispersity Index (PDI) < 0.2< 0.2[4]
Zeta Potential (mV) Approx. -25 to -35Approx. -20 to -30[4]
Drug Encapsulation Efficiency (%) Generally high (>80%)Generally high (>80%)[5]

Table 2: In Vitro Performance

ParameterThis compound LiposomesDSPE-PEG2000 LiposomesReference
Drug Release Profile Sustained releaseSustained release, potentially slower initial release[6]
Cellular Uptake Generally efficient, can be enhanced compared to PEGCan be hindered by the PEG layer[3]
Cytotoxicity (empty vector) LowLow[7]

Table 3: In Vivo Performance

ParameterThis compound LiposomesDSPE-PEG2000 LiposomesReference
Blood Circulation Half-life Prolonged, potentially longer than DSPE-PEGProlonged[8]
Tumor Accumulation Enhanced due to prolonged circulation and potentially better cell interactionEnhanced via the EPR effect[9]
Immunogenicity Lower, circumvents ABC phenomenonCan induce anti-PEG antibodies, leading to ABC[2]
Antitumor Efficacy Potentially enhancedEffective, but can be limited by cellular uptake[3][9]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are designed to enable researchers to conduct a direct, head-to-head comparison of this compound and DSPE-PEG2000 modified nanoparticles.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method, followed by extrusion.

Materials:

Procedure:

  • Lipid Film Formation: Dissolve DSPC, cholesterol, and either this compound or DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).

  • Size Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.

  • Drug Loading: Incubate the LUVs with doxorubicin hydrochloride solution at a temperature above the lipid phase transition temperature. The ammonium sulfate gradient drives the encapsulation of doxorubicin.

  • Purification: Remove unencapsulated doxorubicin by passing the liposome (B1194612) suspension through a Sephadex G-50 column.

Protocol 2: In Vitro Drug Release Study

This protocol details a dialysis-based method to assess the in vitro release of doxorubicin from the prepared liposomes.

Materials:

  • Doxorubicin-loaded liposomes (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Place a known concentration of the liposomal formulation into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Incubate at 37°C with continuous gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released doxorubicin in the aliquots using a suitable analytical method such as fluorescence spectroscopy or HPLC.

  • Calculate the cumulative drug release as a percentage of the total initial drug content.

Protocol 3: Cellular Uptake Assay

This protocol describes how to quantify the cellular uptake of fluorescently labeled liposomes using flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7, U-87)

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiI or DiD)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled this compound or DSPE-PEG2000 liposomes at a defined concentration for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Detach the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Compare the mean fluorescence intensity of cells treated with the two types of liposomes to determine the relative cellular uptake efficiency.

Protocol 4: In Vivo Biodistribution Study

This protocol outlines a method for assessing the biodistribution of radiolabeled liposomes in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • Radiolabeled liposomes (e.g., labeled with 99mTc or containing a gamma-emitting lipid)

  • Anesthesia

  • Gamma counter

Procedure:

  • Administer the radiolabeled liposomal formulations intravenously to the tumor-bearing mice.

  • At selected time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

  • Collect blood and major organs (heart, liver, spleen, lungs, kidneys, and tumor).

  • Weigh the organs and measure the radioactivity in each organ and in the blood using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of this compound and DSPE-PEG in drug delivery.

G cluster_workflow Experimental Workflow for Comparative Analysis prep Liposome Preparation (DSPE-pSar66 vs DSPE-PEG) char Physicochemical Characterization (Size, PDI, Zeta Potential) prep->char invitro In Vitro Evaluation (Drug Release, Cellular Uptake) char->invitro invivo In Vivo Studies (Biodistribution, Efficacy) invitro->invivo data Data Analysis & Comparison invivo->data

Caption: Experimental workflow for comparing DSPE-pSar66 and DSPE-PEG liposomes.

G cluster_pathway Cellular Uptake of Nanoparticles via Endocytosis np Nanoparticle (DSPE-pSar66 or DSPE-PEG coated) membrane Cell Membrane np->membrane Binding endocytosis Endocytosis membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome

Caption: Generalized pathway of nanoparticle cellular uptake via endocytosis.

References

DSPE-Polysarcosine66 vs. DSPE-PEG: A Comparative Analysis of Biocompatibility for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of DSPE-polysarcosine66 and DSPE-PEG, two key components in advanced drug delivery systems, reveals significant differences in their biocompatibility profiles, particularly concerning immunogenicity. While both polymers are utilized to confer "stealth" characteristics to nanocarriers, emerging evidence positions polysarcosine as a superior alternative to the long-standing gold standard, polyethylene (B3416737) glycol (PEG), primarily due to its non-immunogenic nature.

The conjugation of hydrophilic polymers to lipid anchors like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a cornerstone of modern nanomedicine. This strategy is employed to prolong the systemic circulation time of therapeutic nanoparticles by reducing their recognition and clearance by the mononuclear phagocyte system. For decades, DSPE-PEG has been the most widely used conjugate for this purpose. However, the repeated administration of PEGylated formulations has been linked to the induction of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of subsequent doses and potential hypersensitivity reactions.[1]

This has prompted the investigation of alternative polymers, with polysarcosine (pSar), a synthetic polypeptide based on the endogenous amino acid sarcosine, emerging as a promising candidate.[1] this compound, a specific conjugate with a defined chain length, is now being explored as a next-generation stealth polymer for lipid-based nanoparticles.

Comparative Biocompatibility Data

The following tables summarize the key biocompatibility parameters of this compound and DSPE-PEG based on available research.

ParameterThis compoundDSPE-PEGKey Findings
Immunogenicity Non-immunogenic[1][]Can elicit anti-PEG antibodies[1]Polysarcosine does not induce a significant immune response, avoiding the generation of anti-polymer antibodies.
Accelerated Blood Clearance (ABC) Avoids the ABC phenomenonSusceptible to ABC upon repeated injectionThe absence of an antibody response to polysarcosine prevents the rapid clearance of subsequent doses.
Cytotoxicity Low cellular toxicityGenerally low, but can vary with cell type and concentrationBoth polymers are considered to have good safety profiles at the cellular level.
Biodegradability Biodegradable to natural amino acidsNot readily biodegradablePolysarcosine's degradation into endogenous components is a significant advantage.
Protein Resistance High protein resistanceHigh protein resistanceBoth polymers effectively shield nanoparticles from opsonization.

In-Depth Analysis of Biocompatibility

Immunogenicity: The Achilles' Heel of PEG

The primary driver for seeking alternatives to DSPE-PEG is its potential immunogenicity. A growing body of evidence shows that a significant portion of the population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics and other consumer products. Upon administration of PEGylated therapeutics, these antibodies can bind to the PEG chains, leading to complement activation and rapid clearance of the nanocarrier. This not only reduces the therapeutic efficacy but also poses a risk of adverse immune reactions.

In contrast, polysarcosine has consistently demonstrated a non-immunogenic profile. Studies have shown that pSar-conjugated proteins elicit considerably fewer anti-drug antibodies in animal models compared to their PEGylated counterparts. This lack of immunogenicity is a critical advantage for therapies requiring multiple administrations.

Accelerated Blood Clearance (ABC) Phenomenon

The ABC phenomenon is a direct consequence of the immunogenicity of PEG. The production of anti-PEG IgM antibodies after the first dose of a PEGylated nanoparticle leads to a rapid and enhanced clearance of a second dose, often within minutes. This can severely compromise the therapeutic outcome. Polysarcosine-coated liposomes have been shown to not induce this phenomenon, maintaining their long-circulating properties even after repeated injections.

Cytotoxicity and Biodegradability

Both DSPE-PEG and DSPE-polysarcosine generally exhibit low cytotoxicity in vitro. However, the biodegradability of polysarcosine into sarcosine, a natural amino acid, offers a distinct advantage in terms of long-term safety and biocompatibility. PEG, on the other hand, is a synthetic polymer that is not readily degraded in the body, raising concerns about potential long-term accumulation.

Experimental Protocols

The following are representative protocols for key biocompatibility assays.

Immunogenicity Assay (ELISA for Anti-Polymer Antibodies)
  • Coating: 96-well plates are coated with the polymer-lipid conjugate (e.g., DSPE-PEG or DSPE-pSar) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Serum samples from treated animals are diluted and added to the wells, followed by incubation.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgM or anti-IgG) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader. The absorbance is proportional to the amount of anti-polymer antibodies.

In Vivo Pharmacokinetics and ABC Phenomenon Study
  • Animal Model: Typically, rats or mice are used.

  • First Injection: A cohort of animals is intravenously injected with the nanoparticle formulation (e.g., liposomes coated with DSPE-PEG or DSPE-pSar).

  • Blood Sampling: Blood samples are collected at various time points post-injection to determine the initial pharmacokinetic profile.

  • Second Injection: After a set period (e.g., 7 days), the same animals receive a second intravenous injection of the same formulation.

  • Blood Sampling: Blood is again sampled at multiple time points to assess the circulation half-life of the second dose. A significant reduction in the circulation time of the second dose compared to the first indicates the ABC phenomenon.

Visualizing the Pathways

Biocompatibility_Comparison cluster_DSPE_pSar This compound Pathway cluster_DSPE_PEG DSPE-PEG Pathway pSar_NP DSPE-pSar Nanoparticle pSar_NoImmune No Immune Recognition pSar_NP->pSar_NoImmune pSar_Injection Intravenous Injection pSar_Injection->pSar_NP pSar_Circulation Prolonged Systemic Circulation pSar_Biodegradation Biodegradation to Endogenous Components pSar_Circulation->pSar_Biodegradation pSar_Efficacy Sustained Therapeutic Efficacy pSar_Circulation->pSar_Efficacy pSar_NoImmune->pSar_Circulation PEG_NP DSPE-PEG Nanoparticle PEG_Circulation Initial Prolonged Circulation PEG_NP->PEG_Circulation PEG_Injection Intravenous Injection PEG_Injection->PEG_NP PEG_Immune Immune Recognition (Anti-PEG Antibodies) PEG_Circulation->PEG_Immune Upon repeated dosing PEG_ABC Accelerated Blood Clearance (ABC) PEG_Immune->PEG_ABC PEG_ReducedEfficacy Reduced Therapeutic Efficacy PEG_ABC->PEG_ReducedEfficacy

Figure 1: Comparative pathways of DSPE-pSar and DSPE-PEG nanoparticles in vivo.

Experimental_Workflow cluster_Immuno Immunogenicity Assessment cluster_PK Pharmacokinetics & ABC Phenomenon Immuno_Start Inject Nanoparticles (Single or Repeated Dosing) Immuno_Sample Collect Serum Samples Immuno_Start->Immuno_Sample Immuno_ELISA ELISA for Anti-Polymer IgM and IgG Immuno_Sample->Immuno_ELISA Immuno_Result Quantify Antibody Titer Immuno_ELISA->Immuno_Result PK_Start First IV Injection PK_Sample1 Serial Blood Sampling PK_Start->PK_Sample1 PK_Analysis1 Determine PK Profile 1 PK_Sample1->PK_Analysis1 PK_Dose2 Second IV Injection (after 7 days) PK_Analysis1->PK_Dose2 PK_Sample2 Serial Blood Sampling PK_Dose2->PK_Sample2 PK_Analysis2 Determine PK Profile 2 PK_Sample2->PK_Analysis2 PK_Compare Compare Profile 1 and 2 for ABC PK_Analysis2->PK_Compare

Figure 2: Workflow for biocompatibility and pharmacokinetic studies.

Conclusion

The available evidence strongly suggests that this compound is a more biocompatible alternative to DSPE-PEG for the development of stealth nanocarriers. Its non-immunogenic nature, which circumvents the problematic ABC phenomenon, coupled with its biodegradability, positions it as a highly promising material for the next generation of drug delivery systems. While DSPE-PEG has been instrumental in advancing nanomedicine, the field is poised to benefit from the superior safety and efficacy profile offered by this compound, particularly for therapies that require repeated administration. Further clinical studies are warranted to fully realize the potential of this promising biomaterial.

References

DSPE-Polysarcosine66 In Vivo Stealth Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of long-circulating nanomedicines with minimal immune recognition is a cornerstone of effective drug delivery. While poly(ethylene glycol) (PEG) has long been the gold standard for imparting "stealth" characteristics to nanoparticles, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the development of alternatives. This guide provides an objective comparison of the in vivo stealth properties of DSPE-polysarcosine66, a promising biodegradable polypeptoid, with the widely used DSPE-PEG.

Performance Comparison: DSPE-Polysarcosine vs. DSPE-PEG

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). Its structural similarity to polypeptides and its "PEG-like" properties, such as high water solubility and protein resistance, make it an attractive alternative for stealth coatings.[1]

Circulation Half-Life

A longer circulation half-life is a primary indicator of a successful stealth nanoparticle, allowing for greater accumulation at the target site. While direct head-to-head studies on DSPE-pSar66 are limited, available data suggests that polysarcosine conjugates exhibit comparable, and in some cases, superior circulation times to their PEGylated counterparts.

One study investigating a polysarcosine-modified nanoparticle (TQF-PSar) reported a remarkable blood circulation half-life of 36.9 hours in mice. Although this was not a DSPE-conjugate, it highlights the significant potential of polysarcosine in extending circulation time. For comparison, liposomes formulated with DSPE-PEG2000 have been shown to remain in circulation for over 24 hours in mice.[2] Another study using PLA-PEG nanoparticles reported a circulation half-life of approximately 6.3 to 6.6 hours in mice.[3]

Table 1: Comparative in vivo Circulation Half-Life

FormulationPolymerAnimal ModelCirculation Half-Life (t½)
TQF-PSar NanoparticlesPolysarcosineMice36.9 hours
DSPE-PEG2000 LiposomesPEGMice> 24 hours[2]
PLA-PEG NanoparticlesPEGMice~6.3 - 6.6 hours[3]

Note: Data for this compound is inferred from studies with similar polysarcosine formulations. Direct comparative data is not yet available in the reviewed literature.

Biodistribution

The biodistribution profile of a nanoparticle dictates its efficacy and potential toxicity. An ideal stealth nanoparticle should exhibit prolonged circulation and accumulate preferentially at the target site (e.g., a tumor) while minimizing uptake by the mononuclear phagocyte system (MPS) in organs like the liver and spleen.

Table 2: Representative Biodistribution of Stealth Nanoparticles in Mice (% Injected Dose per gram of tissue - %ID/g)

OrganPolymeric Nanoparticles (General)
Liver17.56
Spleen12.1
Kidney3.1
Lungs2.8
Heart1.8
Brain0.3
Tumor3.4

This table provides a general overview of nanoparticle biodistribution. The specific distribution of this compound would require a dedicated in vivo study.

Immunogenicity

A significant drawback of PEG is the induction of anti-PEG antibodies, which can lead to the accelerated blood clearance of subsequently administered PEGylated therapeutics and potential hypersensitivity reactions. Polysarcosine has demonstrated a significantly lower immunogenic profile.

Pharmacokinetic experiments with multiple injections have shown that anti-PEG IgM produced after the first dose of PEG-liposomes can enhance their uptake by the liver and reduce their circulation half-life upon the second injection. In contrast, polysarcosine conjugation has been shown to elicit considerably fewer anti-drug antibodies in mouse models compared to PEG-conjugated counterparts. While specific antibody titer comparisons for DSPE-pSar66 are not yet published, the inherent properties of polysarcosine as a biomimetic polymer suggest a reduced risk of inducing an immune response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo stealth properties. Below are protocols for key experiments.

In Vivo Circulation Half-Life Determination

Objective: To quantify the time it takes for the concentration of nanoparticles in the bloodstream to reduce by half.

Methodology:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Nanoparticle Administration: A known concentration of fluorescently or radiolabeled nanoparticles is injected intravenously (i.v.) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), small blood samples (typically 2-10 µL) are collected from the saphenous or tail vein.

  • Quantification:

    • Fluorescence: The fluorescence intensity of the labeled nanoparticles in the blood samples is measured using a plate reader or quantitative microscopy. A standard curve is used to correlate fluorescence intensity to nanoparticle concentration.

    • Radioactivity: If radiolabeled, the radioactivity of the blood samples is measured using a gamma counter.

  • Data Analysis: The nanoparticle concentration in the blood is plotted against time. The data is then fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

In Vivo Biodistribution Study

Objective: To determine the organ and tissue distribution of the nanoparticles after systemic administration.

Methodology:

  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft models) are often used to assess tumor accumulation.

  • Nanoparticle Administration: Fluorescently or radiolabeled nanoparticles are administered intravenously.

  • Tissue Harvesting: At a specified time point post-injection (e.g., 24h or 48h), the mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor are harvested.

  • Quantification:

    • Fluorescence Imaging: The excised organs are imaged using an in vivo imaging system (IVIS) to visualize and semi-quantify the fluorescence signal. For more quantitative results, organs can be homogenized, and the fluorescence extracted and measured.

    • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the nanoparticles contain a unique element (e.g., gold, iron), ICP-MS can be used for highly sensitive and quantitative analysis of organ homogenates.

Visualizing Experimental Workflows

experimental_workflow cluster_circulation Circulation Half-Life Study cluster_biodistribution Biodistribution Study circ_admin IV Injection of Labeled Nanoparticles circ_blood Serial Blood Sampling circ_admin->circ_blood circ_quant Quantification (Fluorescence/Radioactivity) circ_blood->circ_quant circ_analysis Pharmacokinetic Analysis (t½ Calculation) circ_quant->circ_analysis bio_admin IV Injection of Labeled Nanoparticles bio_harvest Organ & Tumor Harvesting bio_admin->bio_harvest bio_quant Quantification (IVIS/Gamma Counter/ICP-MS) bio_harvest->bio_quant bio_analysis Data Analysis (%ID/g) bio_quant->bio_analysis

Experimental workflows for in vivo evaluation.

Signaling Pathway for Nanoparticle Clearance

The "stealth" property of nanoparticles is primarily their ability to evade the mononuclear phagocyte system (MPS). This diagram illustrates the simplified pathway of nanoparticle clearance that stealth polymers aim to inhibit.

nanoparticle_clearance np Nanoparticle in Bloodstream opsonins Opsonins (e.g., Complement, Antibodies) np->opsonins Opsonization opsonized_np Opsonized Nanoparticle opsonins->opsonized_np macrophage Macrophage (Liver, Spleen) opsonized_np->macrophage Recognition phagocytosis Phagocytosis & Clearance macrophage->phagocytosis stealth Stealth Polymer (pSar / PEG) stealth->np Inhibits

Simplified pathway of nanoparticle opsonization and clearance.

References

DSPE-Polysarcosine66 vs. Alternative Polysarcosine Lipids: A Head-to-Head Comparison for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Polysarcosine Lipids for Nanoparticle Formulations.

In the rapidly evolving landscape of drug delivery, polysarcosine (pSar) lipids have emerged as a compelling alternative to polyethylene (B3416737) glycol (PEG) lipids for creating "stealth" nanoparticles that evade the immune system. Among these, DSPE-polysarcosine66 is a prominent example. This guide provides a head-to-head comparison of this compound and other polysarcosine lipids, supported by experimental data, to aid in the rational design of lipid nanoparticle (LNP) formulations for therapeutic applications such as mRNA delivery.

Executive Summary

Polysarcosine lipids, including this compound, offer significant advantages over their PEGylated counterparts, most notably reduced immunogenicity and potentially enhanced transfection efficiency. The choice of the lipid anchor and the length of the polysarcosine chain are critical parameters that influence the physicochemical properties and in vivo performance of LNPs. While direct comparative data for this compound is emerging, studies on analogous DSPE-pSar and other pSar lipids provide valuable insights into structure-activity relationships. Generally, a balance must be struck between the "stealth" properties afforded by longer pSar chains and the potential for reduced cellular uptake and transfection efficiency.

Data Presentation: Polysarcosine Lipids in Focus

The following tables summarize key quantitative data from studies comparing various polysarcosine lipids. This data highlights the impact of lipid anchor and polysarcosine chain length on LNP characteristics and performance.

Table 1: Physicochemical Properties of LNPs Formulated with Different Polysarcosine and PEG Lipids

Lipid TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DSPE-PEG2k~80-100< 0.2> 90%
C14-pSar2kNot specifiedNot specifiedNot specified
C18-pSar2kNot specifiedNot specifiedNot specified
DMG-pSar25~100< 0.2~80-90%
DOPE-pSar25~80< 0.2~70-80%
TETAMINE-pSar25~150< 0.2~80-90%

Table 2: In Vitro and In Vivo Performance of LNPs with Polysarcosine Lipids

Lipid TypeIn Vitro Transfection Efficiency (Relative to PEG-LNP)In Vivo mRNA Delivery (Relative to PEG-LNP)Key Findings
C14-pSar2kHighest protein expression in zebrafish brainNot specifiedShorter lipid tails may enhance transfection in specific applications.[1]
C18-pSar2kLower than C14-pSar2kComparable circulation to DSPE-PEG2kLonger lipid tails can prolong circulation.[2][3]
DMG-pSar25Comparable or enhancedEnhanced in some formulationsA promising alternative to PEG with potentially improved efficacy.[4][5]
pSar-LNPs (general)Potentially higher than PEG-LNPsEquivalent or better activityGenerally show reduced immunogenicity compared to PEG-LNPs.

Table 3: Immunogenicity Profile of Polysarcosine vs. PEG Lipids

FeaturePEGylated LipidsPolysarcosine Lipids
Immunogenicity Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) phenomenon and hypersensitivity reactions.Generally considered non-immunogenic or having very low immunogenicity.
Proinflammatory Cytokine Secretion Higher levels of proinflammatory cytokines (e.g., IL-1β, IL-6) observed.Lower proinflammatory cytokine secretion compared to PEGylated LNPs.
Complement Activation Can activate the complement system.Reduced complement activation compared to PEGylated LNPs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the characterization and evaluation of polysarcosine lipid-based nanoparticles.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs with encapsulated mRNA.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound or other polysarcosine lipid

  • mRNA transcript in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, phospholipid, cholesterol, and polysarcosine lipid in ethanol at a specific molar ratio.

  • Prepare an aqueous phase by dissolving the mRNA in the chosen buffer.

  • Set the flow rates for the lipid and aqueous phases on the microfluidic device.

  • Inject the lipid and aqueous phases into the microfluidic mixer. Nanoparticles will self-assemble as the ethanol is diluted.

  • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of LNP Size and Polydispersity

Objective: To determine the hydrodynamic diameter and size distribution of the LNPs.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, from which the Z-average diameter and Polydispersity Index (PDI) are calculated.

Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Method: RiboGreen Assay

Procedure:

  • Prepare a standard curve of known mRNA concentrations using the RiboGreen reagent.

  • To measure the amount of free (unencapsulated) mRNA, add the RiboGreen reagent directly to a diluted LNP sample and measure the fluorescence.

  • To measure the total mRNA, first lyse the LNPs by adding a surfactant (e.g., Triton X-100) to a separate diluted LNP sample. Then, add the RiboGreen reagent and measure the fluorescence.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

In Vivo Evaluation of mRNA Delivery

Objective: To assess the efficiency of LNP-mediated mRNA delivery and protein expression in a living organism.

Method: Luciferase Reporter Assay in Mice

Procedure:

  • Formulate LNPs with mRNA encoding a reporter protein, such as Firefly Luciferase (fLuc).

  • Administer the LNP-fLuc mRNA formulation to mice via a specific route (e.g., intramuscular or intravenous injection).

  • At a predetermined time point post-injection (e.g., 6, 12, 24 hours), administer the luciferase substrate (D-luciferin) to the mice, typically via intraperitoneal injection.

  • Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Quantify the bioluminescent signal in specific organs or at the injection site to determine the level of protein expression.

Mandatory Visualizations

Logical Relationship of Polysarcosine LNP Design and Performance

LNP_Design_Performance cluster_formulation LNP Formulation Parameters cluster_properties Physicochemical Properties cluster_performance In Vivo Performance Lipid_Anchor Lipid Anchor (e.g., DSPE, DMG) Size Particle Size Lipid_Anchor->Size Stability Stability Lipid_Anchor->Stability Surface_Charge Surface Charge Lipid_Anchor->Surface_Charge pSar_Length Polysarcosine Chain Length (e.g., 66 units) pSar_Length->Size pSar_Length->Stability pSar_Length->Surface_Charge Immunogenicity Immunogenicity pSar_Length->Immunogenicity Reduced Circulation Circulation Time Size->Circulation Transfection Transfection Efficiency Size->Transfection Stability->Circulation Stability->Transfection Surface_Charge->Circulation Surface_Charge->Transfection Circulation->Immunogenicity

Caption: Interplay of LNP formulation parameters and in vivo performance.

Experimental Workflow for LNP Characterization and Evaluation

LNP_Workflow cluster_characterization Characterization cluster_invitro In Vitro cluster_invivo In Vivo Formulation LNP Formulation (Microfluidics) Purification Purification (Dialysis) Formulation->Purification Physicochem Physicochemical Characterization Purification->Physicochem DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (RiboGreen Assay) InVitro In Vitro Evaluation Cell_Culture Cell Culture Transfection Protein_Expression Protein Expression Analysis InVivo In Vivo Evaluation Animal_Model Animal Model Administration Bioluminescence Bioluminescence Imaging Data_Analysis Data Analysis & Comparison DLS->InVitro Zeta->InVitro EE->InVitro Cell_Culture->InVivo Protein_Expression->InVivo Animal_Model->Data_Analysis Bioluminescence->Data_Analysis

Caption: Workflow for LNP formulation, characterization, and evaluation.

Conclusion

This compound and other polysarcosine lipids represent a significant advancement in the field of drug delivery, offering a promising, less immunogenic alternative to PEGylated lipids. The choice of a specific polysarcosine lipid should be guided by the desired physicochemical properties and the intended therapeutic application. The experimental data suggests that both the lipid anchor and the polysarcosine chain length are critical determinants of LNP performance. Further head-to-head studies of this compound with other polysarcosine lipids will be invaluable in optimizing LNP design for enhanced safety and efficacy. This guide provides a foundational framework for researchers to navigate the selection and evaluation of these innovative excipients.

References

DSPE-Polysarcosine66: A Superior Alternative for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for safe and efficient delivery systems. While lipid nanoparticles (LNPs) incorporating polyethylene (B3416737) glycol (PEG) have been the cornerstone of current platforms, concerns regarding PEG-related immunogenicity have prompted the exploration of alternatives.[1][2] This guide provides a comprehensive comparison of LNPs formulated with DSPE-polysarcosine66 (DSPE-pSar66) versus traditional DSPE-PEG, supported by experimental data, to validate the enhanced performance of DSPE-pSar66 for mRNA delivery.

Performance Comparison: DSPE-pSar66 vs. DSPE-PEG LNPs

Studies have demonstrated that replacing PEG lipids with polysarcosine (pSar) lipids in LNP formulations can either maintain or significantly enhance mRNA delivery efficiency.[3][4] Polysarcosine, a polypeptoid of N-methylated glycine, offers comparable "stealth" properties to PEG, reducing protein binding and prolonging circulation time, while exhibiting lower immunogenicity.[1]

Physicochemical Properties

The physicochemical characteristics of LNPs are crucial for their stability and biological activity. The following tables summarize the properties of LNPs formulated with different ionizable lipids and either a PEG lipid or a pSar lipid.

Table 1: Physicochemical Properties of ALC-0315-based LNPs

Lipid ComponentSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
ALC-0159 (PEG)~80< 0.2~90%Slightly Negative
DMG-pSar25~100< 0.280-90%Slightly Negative
C16-pSar25> 150> 0.280-90%Slightly Negative
C18-pSar25> 150> 0.280-90%Slightly Negative
TETAMINE-pSar25~150< 0.280-90%Slightly Positive
DOPE-pSar25~80< 0.2~70%Slightly Negative

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids in ALC-0315 LNP formulations.

Table 2: Physicochemical Properties of SM-102-based LNPs

Lipid ComponentSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
DMG-PEG2000~80-100< 0.2> 90%Slightly Positive
DMG-pSar25~100< 0.280-90%Slightly Positive
C16-pSar25> 150> 0.280-90%Slightly Positive
C18-pSar25> 150> 0.280-90%Slightly Positive
TETAMINE-pSar25~150< 0.280-90%Slightly Positive
DOPE-pSar25~80< 0.280-90%Slightly Positive

Data compiled from studies investigating the replacement of PEG lipids with various pSar lipids in SM-102 LNP formulations.

In Vitro mRNA Delivery Efficiency

The transfection efficiency of pSar-LNPs has been shown to be comparable or superior to that of PEG-LNPs in various cell lines.

Table 3: In Vitro Transfection Efficiency (Relative Luminescence Intensity)

LNP Formulation (Ionizable Lipid)Cell LineDMG-pSar25 vs. PEG Control
ALC-0315C2C12Enhanced
ALC-0315Hep3BEnhanced
SM-102C2C12Comparable
SM-102Hep3BComparable

Results are based on studies comparing the luminescence intensity after transfection with luciferase-encoding mRNA delivered by LNPs.

In Vivo Safety and Immunogenicity

A key advantage of polysarcosine is its potential for reduced immunogenicity compared to PEG. Studies in animal models have shown that pSar-LNPs exhibit a favorable safety profile.

Table 4: In Vivo Immunogenicity Profile

LNP FormulationPro-inflammatory Cytokine Levels (IL-1β, IL-6, IL-8)
PEG-LNPStandard
pSar-LNPLower

Data from in vitro studies using human whole blood, indicating a lower inflammatory response with pSar-LNPs.

Experimental Protocols

LNP Formulation

The following protocol describes the rapid mixing method for preparing mRNA-encapsulated LNPs.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (e.g., ALC-0315 or SM-102), phospholipid (e.g., DSPC), cholesterol, and DSPE-pSar66 or DSPE-PEG in ethanol (B145695) to achieve the desired molar ratios.

    • For SM-102 based LNPs, a typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).

    • For ALC-0315 based LNPs, a common molar ratio is 46.3:9.4:42.7:1.6 (ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Assay

This protocol outlines the procedure for assessing mRNA delivery efficiency in cell culture.

  • Cell Seeding:

    • Plate cells (e.g., C2C12, Hep3B) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration of mRNA.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Quantification of Protein Expression:

    • If using a reporter mRNA (e.g., luciferase), lyse the cells and measure the reporter protein activity using a suitable assay kit and a luminometer.

    • Normalize the results to the total protein concentration in each well.

In Vivo Evaluation in Mouse Model

This protocol describes a general procedure for evaluating the in vivo performance of mRNA-LNPs.

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

  • Administration:

    • Administer the mRNA-LNPs via the desired route (e.g., intravenous injection). The dosage will depend on the specific study design.

  • Biodistribution and Protein Expression:

    • At selected time points post-injection, euthanize the mice and harvest organs of interest (e.g., liver, spleen).

    • For reporter gene expression, homogenize the tissues and perform an activity assay (e.g., luciferase assay).

  • Immunogenicity Assessment:

    • Collect blood samples at different time points to measure cytokine and chemokine levels using multiplex assays (e.g., Luminex).

    • Analyze liver enzymes (ALT, AST) from serum to assess potential hepatotoxicity.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, DSPE-pSar66) ethanol Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA buffer Citrate Buffer (pH 4.0) mrna->mixer purification Purification (Dialysis vs. PBS) mixer->purification final_lnp mRNA-LNP Formulation purification->final_lnp In_Vitro_Evaluation_Workflow start Seed Cells in 96-well Plate treatment Treat Cells with mRNA-LNPs start->treatment incubation Incubate for 24-48h treatment->incubation analysis Analyze Protein Expression (e.g., Luciferase Assay) incubation->analysis result Quantitative Comparison of Transfection Efficiency analysis->result pSar_vs_PEG_Concept cluster_peg Traditional Approach cluster_psar Enhanced Approach lnp_core LNP Core (mRNA, Ionizable Lipid, DSPC, Cholesterol) peg DSPE-PEG lnp_core->peg formulates psar DSPE-pSar66 lnp_core->psar formulates peg_props Properties: - Stealth Effect - Potential Immunogenicity peg->peg_props psar_props Properties: - Stealth Effect - Lower Immunogenicity - Enhanced/Maintained Efficacy psar->psar_props

References

Comparative Analysis of Drug Release Kinetics: DSPE-Polysarcosine66 vs. DSPE-PEG Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two key polymers in advanced drug delivery systems, highlighting the established performance of DSPE-PEG and the emerging potential of DSPE-Polysarcosine66.

In the realm of advanced drug delivery, the surface modification of nanocarriers is paramount to achieving desired therapeutic outcomes. Poly(ethylene glycol) (PEG) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), or DSPE-PEG, has long been the gold standard for imparting "stealth" characteristics to liposomes and nanoparticles. This modification enhances systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system. More recently, polysarcosine (pSar), a polypeptoid, has emerged as a promising alternative. This guide provides a comparative overview of the drug release kinetics from formulations containing DSPE-PEG and introduces this compound, a novel alternative, supported by available experimental data.

DSPE-PEG: A Profile of Sustained Drug Release

DSPE-PEG has been extensively studied and utilized in numerous drug delivery formulations. Its ability to prolong the circulation half-life of nanocarriers often translates to a sustained release profile of the encapsulated therapeutic agent. This controlled release is crucial for maintaining drug concentrations within the therapeutic window and minimizing off-target effects.

Quantitative Drug Release Data for DSPE-PEG Formulations

The following tables summarize quantitative data from in vitro drug release studies of various therapeutic agents encapsulated in DSPE-PEG-containing nanoparticles. These studies typically employ the dialysis method to simulate physiological conditions.

Drug Formulation Time (hours) Cumulative Release (%) Release Conditions Reference
DoxorubicinDSPE-PEG-NH2 Micelles4852PBS (pH 7.4)[1]
DoxorubicinPLGA-DSPE-PEG Nanoparticles48~40PBS (pH 7.4)[2]
PaclitaxelDSPE-PEG-LCNPs144~69Not Specified[3]

It is important to note that direct comparison between different studies should be made with caution due to variations in formulation composition, drug-to-lipid ratio, and specific experimental conditions.

This compound: An Emerging Alternative

This compound is positioned as a next-generation alternative to DSPE-PEG. Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid, which suggests excellent biocompatibility and biodegradability.[4] The primary driver for exploring polysarcosine as a PEG alternative is to address the "PEG dilemma," which includes concerns about the immunogenicity of PEG and the accelerated blood clearance (ABC) phenomenon observed upon repeated administration of PEGylated nanocarriers.[5]

Studies have suggested that polysarcosinylated nanocarriers exhibit reduced pro-inflammatory cytokine secretion and complement activation compared to their PEGylated counterparts. While the focus of current research on this compound has been primarily on its "stealth" properties and its application in mRNA delivery, there is a notable absence of published, peer-reviewed studies providing specific quantitative data on the in vitro release kinetics of encapsulated small-molecule drugs. Therefore, a direct, data-driven comparison of drug release profiles between this compound and DSPE-PEG formulations is not feasible at present.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting drug release data. The following section outlines a typical protocol for an in vitro drug release study using the dialysis method, which is commonly employed for liposomal and nanoparticle formulations.

In Vitro Drug Release Assay: Dialysis Method

Objective: To determine the rate and extent of drug release from a nanoparticle formulation under simulated physiological conditions.

Materials:

  • Drug-loaded nanoparticle suspension (e.g., DSPE-PEG or this compound based)

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Shaking incubator or water bath maintained at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis membrane tubing to the desired length and hydrate (B1144303) in the release medium according to the manufacturer's instructions.

  • Sample Loading: Accurately pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the pre-wetted dialysis bag and securely seal both ends.

  • Initiation of Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of pre-warmed release medium. This ensures sink conditions, where the concentration of the released drug in the external medium is significantly lower than its saturation solubility.

  • Incubation: Incubate the setup at 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the external vessel.

  • Medium Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following formula:

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps in nanoparticle formulation and the subsequent in vitro drug release study.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_release_study In Vitro Drug Release Study lipid_mixing Lipid Mixing (e.g., DSPE-PEG or DSPE-pSar) drug_encapsulation Drug Encapsulation lipid_mixing->drug_encapsulation Thin-film hydration or Nanoprecipitation purification Purification drug_encapsulation->purification Removal of free drug dialysis_setup Dialysis Setup purification->dialysis_setup Formulation Characterization incubation Incubation at 37°C dialysis_setup->incubation sampling Periodic Sampling incubation->sampling analysis Drug Quantification (HPLC/UV-Vis) sampling->analysis data_processing data_processing analysis->data_processing Calculate Cumulative Release

Caption: Experimental workflow for nanoparticle formulation and in vitro drug release analysis.

Conclusion

DSPE-PEG has a well-documented history of providing sustained drug release from nanocarrier formulations, with a wealth of quantitative data available in the scientific literature. This compound, on the other hand, presents a compelling alternative with the potential for improved biocompatibility and reduced immunogenicity. However, the current body of research lacks specific data on the drug release kinetics of small-molecule drugs from this compound-based nanoparticles.

For researchers and drug development professionals, the choice between these two polymers will depend on the specific therapeutic application. While DSPE-PEG offers predictability based on extensive data, this compound may be advantageous in applications where immunogenicity is a concern, such as in therapies requiring repeated administration. Further in vitro and in vivo studies are critically needed to fully elucidate the drug release kinetics of this compound formulations and to enable a direct, evidence-based comparison with the established DSPE-PEG systems. This will undoubtedly be a key area of investigation in the future of advanced drug delivery.

References

DSPE-Polysarcosine66 Nanoparticles: A Comparative Guide to In Vivo Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo circulation performance of DSPE-polysarcosine66 nanoparticles against other common alternatives, supported by experimental data.

The in vivo circulation time of nanoparticles is a critical parameter in drug delivery, directly influencing their efficacy and safety. Nanoparticles that can evade the mononuclear phagocyte system (MPS) and remain in circulation for extended periods are more likely to reach their target tissues, especially in passive targeting strategies such as the enhanced permeability and retention (EPR) effect in tumors. This guide provides a comparative evaluation of the in vivo circulation time of nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (this compound), with a focus on how they compare to the widely used DSPE-poly(ethylene glycol) (DSPE-PEG) and other alternatives.

Executive Summary

Nanoparticles functionalized with this compound are emerging as a promising alternative to PEGylated nanoparticles, demonstrating prolonged in vivo circulation times. Polysarcosine, a polypeptoid, offers "stealth" properties comparable to or even superior to PEG, reducing opsonization and subsequent clearance by the MPS. Studies have shown a direct correlation between the length of the polysarcosine chain and the circulation half-life of the nanoparticles, with longer chains providing better stealth capabilities. Nanoparticles coated with polysarcosine chains of a similar length to 66 units have exhibited significantly longer circulation times than their shorter-chain counterparts and have shown circulation profiles comparable to DSPE-PEG nanoparticles.

Comparative Analysis of In Vivo Circulation Time

The following table summarizes the in vivo circulation half-life of various nanoparticle formulations, providing a comparative perspective on the performance of this compound. It is important to note that direct head-to-head studies for this compound are limited; therefore, data from studies using polysarcosine chains of similar lengths are included to provide a strong comparative basis.

Nanoparticle FormulationCore MaterialAnimal ModelCirculation Half-life (t½)Key Findings
DSPE-Polysarcosine68 Liposomes LipidsMiceSignificantly longer than shorter pSar chains and PEG-liposomes[1][2]The longest polysarcosine chain (68 mers) at a high density (15 mol%) showed the longest blood circulation time and attenuated the accelerated blood clearance (ABC) phenomenon.[1][2]
C18-pSar2k-liposomes LipidsZebrafish EmbryosComparable to DSPE-PEG2k-liposomes[3]Demonstrates that polysarcosine-lipids with a C18 anchor can achieve circulation times similar to the gold-standard DSPE-PEG.[3]
Polysarcosine-coated Gold Nanoparticles (pSar 5kD) GoldMiceLonger than PEG-coated gold nanoparticles[4]Indicates the superior "stealth" property of polysarcosine over PEG in this nanoparticle system.[4]
DSPE-PEG2000 Nanoparticles Lipids/PolymersMice/Rats~6 - 14 hours (variable with core)[5]A widely used formulation for achieving long circulation, serving as a benchmark for comparison.[5]
DSPE-PEG5000 Nanoparticles Nanocrystals-Potentially longer than DSPE-PEG2000[6][7]A longer PEG chain can lead to a thicker hydrophilic layer, further reducing opsonization and potentially extending circulation time.[6][7]
Unmodified Nanoparticles VariesMice/RatsVery short (minutes)Rapidly cleared by the mononuclear phagocyte system, highlighting the necessity of stealth coatings.

Factors Influencing Nanoparticle Circulation Time

The in vivo circulation time of nanoparticles is not solely dependent on the hydrophilic polymer coating but is a multifactorial issue. The following diagram illustrates the key factors that collectively determine how long a nanoparticle will remain in the bloodstream.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution In Vivo Execution cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization Injection Intravenous Injection Animal_Acclimatization->Injection Nanoparticle_Formulation Nanoparticle Formulation & Labeling Nanoparticle_Formulation->Injection Blood_Sampling Serial Blood Sampling Injection->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Quantification Nanoparticle Quantification Plasma_Separation->Quantification Pharmacokinetic_Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic_Modeling Results Circulation Half-life & Biodistribution Pharmacokinetic_Modeling->Results Circulation_Comparison DSPE_pSar66 This compound (Long pSar Chain) DSPE_pSar_Short DSPE-polysarcosine (Short pSar Chain) DSPE_pSar66->DSPE_pSar_Short Longer Circulation DSPE_PEG2k DSPE-PEG2000 DSPE_pSar66->DSPE_PEG2k Comparable/Longer Circulation Unmodified Unmodified Nanoparticle DSPE_pSar_Short->Unmodified Longer Circulation DSPE_PEG2k->Unmodified Significantly Longer Circulation DSPE_PEG5k DSPE-PEG5000 DSPE_PEG5k->DSPE_PEG2k Potentially Longer Circulation

References

Safety Operating Guide

Proper Disposal of DSPE-Polysarcosine66: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of specialized laboratory reagents is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of DSPE-polysarcosine66, a key component in modern drug delivery systems.

This compound is an amine-functionalized hydrophilic polymer integral to the formation of lipid nanoparticles (LNPs) used in therapeutic applications such as mRNA vaccines.[1][2] While it is shipped as a non-hazardous chemical under ambient conditions, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards.[3]

Disposal Protocol Summary

The following table outlines the key considerations for the disposal of this compound. It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.

ParameterGuideline
Waste Classification Non-hazardous solid waste (unless mixed with hazardous materials)
Primary Disposal Route Licensed professional waste disposal service
Container Type Approved chemical waste container, clearly labeled
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, lab coat

Step-by-Step Disposal Procedure

Researchers and laboratory personnel should adhere to the following steps to ensure the safe disposal of this compound:

  • Consult Safety Data Sheet (SDS) and Local Regulations: Before beginning any disposal process, thoroughly review the product-specific SDS and your institution's EHS protocols. The SDS for this compound can typically be obtained from the supplier.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.

  • Waste Segregation:

    • Uncontaminated Material: If the this compound is in its pure, solid form and has not been contaminated with any hazardous substances, it can be disposed of as non-hazardous solid waste.

    • Contaminated Material: If the this compound has been dissolved in a solvent or mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.

  • Packaging and Labeling:

    • Place the this compound waste into a designated and compatible chemical waste container.

    • Clearly label the container with the full chemical name ("this compound") and indicate any other substances present in the waste mixture.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination: After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste for Disposal sds Consult SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe check_contamination Is the waste mixed with hazardous materials? ppe->check_contamination non_hazardous Treat as Non-Hazardous Solid Waste check_contamination->non_hazardous No hazardous Treat as Hazardous Waste (based on most hazardous component) check_contamination->hazardous Yes package_non_hazardous Package in a labeled, compatible container as 'this compound' non_hazardous->package_non_hazardous package_hazardous Package in a labeled, compatible container detailing all components hazardous->package_hazardous disposal_service Arrange for pickup by a licensed waste disposal service package_non_hazardous->disposal_service package_hazardous->disposal_service decontaminate Decontaminate work surfaces and equipment disposal_service->decontaminate end End: Disposal Complete decontaminate->end

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling DSPE-Polysarcosine66

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with DSPE-polysarcosine66, adherence to stringent safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from manufacturers of similar compounds indicates that the substance should be handled as potentially hazardous. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.

Emergency Contact Information:

Emergency SituationContact Information
Fire Dial local emergency services (e.g., 911)
Chemical Spill Follow internal laboratory spill response protocol. Contact institutional Environmental Health & Safety (EHS) department.
Medical Emergency Dial local emergency services. Provide details of the chemical involved.
Chemical Exposure Immediately flush affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a conservative approach to personal protective equipment is recommended. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesFull-coverage lab coatN95 or higher-rated respirator (if not handled in a fume hood)
Preparing Solutions Chemical splash gogglesNitrile or latex glovesFull-coverage lab coatWork in a certified chemical fume hood
Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesFull-coverage lab coatNot generally required if handled with care
Cleaning and Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAs needed based on the disposal method

Handling and Storage Procedures

Handling:

  • Engineering Controls: All operations involving the solid form of this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Consult the manufacturer's product information for specific storage temperature recommendations.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification: All waste containing this compound should be labeled as chemical waste.

  • Containerization: Use a dedicated, sealed, and properly labeled container for the disposal of solid waste and solutions.

  • Disposal Route: Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal by a licensed chemical waste contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Consult Safety Data Sheet (SDS) (If available, otherwise treat as hazardous) B Identify Required PPE A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Segregate Waste F->G Proceed to Disposal H Label Waste Container G->H I Store Waste in Designated Area H->I J Contact EHS for Disposal I->J

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.